molecular formula C43H52O16 B15622970 Himalomycin A

Himalomycin A

Cat. No.: B15622970
M. Wt: 824.9 g/mol
InChI Key: FMYXTIDKAKTSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Himalomycin A is an anthraquinone.
has antibiotic acitivity;  isolated from Streptomyces;  structure in first source

Properties

Molecular Formula

C43H52O16

Molecular Weight

824.9 g/mol

IUPAC Name

4-[6-(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-1,5-dihydroxy-9,10-dioxoanthracen-2-yl]-3-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-methylbutanoic acid

InChI

InChI=1S/C43H52O16/c1-18-26(44)10-12-33(53-18)57-28-11-13-34(54-20(28)3)59-43(5,17-32(46)47)16-22-6-7-24-35(37(22)48)39(50)25-9-8-23(38(49)36(25)40(24)51)29-15-30-41(21(4)52-29)58-42-31(56-30)14-27(45)19(2)55-42/h6-9,18-21,26,28-31,33-34,41-42,44,48-49H,10-17H2,1-5H3,(H,46,47)

InChI Key

FMYXTIDKAKTSDI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Himalomycin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of Himalomycin A, a potent anthracycline antibiotic. This compound was first isolated from the marine actinomycete, Streptomyces sp. isolate B6921.[1][2][3][4] This document details the experimental protocols for fermentation, extraction, and purification, summarizes key quantitative data, and proposes a biosynthetic pathway for this promising secondary metabolite.

Executive Summary

This compound is a fridamycin-type anthracycline antibiotic discovered from a marine Streptomyces species.[1][2][3][4] Its complex chemical structure and significant biological activity make it a compound of interest for further investigation and potential therapeutic development. This guide serves as a comprehensive resource, consolidating the available scientific information to facilitate future research on this compound and related natural products.

Discovery of this compound

This compound, along with its congener Himalomycin B, was discovered during a screening of marine-derived Streptomyces for bioactive compounds.[1][2][3][4] The producing organism, Streptomyces sp. isolate B6921, was isolated from marine sediments.[2] In addition to the Himalomycins, the culture broth of this strain also yielded other known metabolites, including rabelomycin, fridamycin D, N-benzylacetamide, and N-(2'-phenylethyl)acetamide.[1][2][3][4] The structures of these novel compounds were elucidated using a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces sp. B6921 and the subsequent isolation and purification of this compound, based on the original discovery.[5]

Fermentation of Streptomyces sp. B6921

The production of this compound is achieved through submerged fermentation of the marine isolate Streptomyces sp. B6921.[5]

Culture Medium:

The M+2 medium is used for both the seed and production cultures.[5] The composition is as follows:

ComponentConcentration (g/L)
Malt Extract10
Yeast Extract4
Glucose4
Solvent 50% Artificial Seawater, 50% Tap Water
pH Adjusted to 7.8 with 2N NaOH

Fermentation Protocol:

  • Inoculum Preparation: Streptomyces sp. B6921 is inoculated from a soil culture onto M+2 agar (B569324) plates prepared with 50% seawater. The plates are incubated at 28°C until well-developed colonies are observed.[5]

  • Seed Culture: Well-developed colonies are used to inoculate several 1-liter Erlenmeyer flasks, each containing 200 ml of M+2 medium.[5]

  • Production Culture: The seed cultures are incubated on a rotary shaker under standard conditions for Streptomyces fermentation (e.g., 28-30°C, 200-250 rpm) for a period sufficient to allow for the production of secondary metabolites, typically 7-10 days.[6][7][8][9]

  • Harvesting: After the fermentation period, the culture broth is harvested for extraction.

Extraction and Isolation of this compound

The extraction and purification of this compound involves a multi-step process utilizing solvent extraction and column chromatography.[5]

Extraction Protocol:

  • The whole fermentation broth is extracted with an organic solvent such as ethyl acetate (B1210297).

  • The organic phase is separated from the aqueous phase and the mycelial cake.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

Purification Protocol:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).[10] Fractions are collected and monitored by thin-layer chromatography (TLC).[5]

  • Sephadex LH-20 Column Chromatography: Fractions containing the yellow, antibacterial quinone zones, including this compound, are pooled and further purified using Sephadex LH-20 column chromatography.[1][5][11][12][13][14] A common eluent for this step is a mixture of dichloromethane (B109758) and methanol.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC, often using a reversed-phase column with a mobile phase such as acetonitrile (B52724) and water.[5]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C43H54O17
Appearance Yellow Solid
Solubility Soluble in methanol, chloroform, and ethyl acetate
Spectroscopic Data for this compound

The structure of this compound was determined by detailed analysis of its NMR and mass spectra.[5][15]

Spectroscopic Data Key Observations
¹H NMR (CDCl₃) Signals for two chelated hydroxy groups (δ ~13 ppm), multiple aromatic protons, and numerous signals in the sugar region. Three acetal (B89532) proton signals are characteristic.[15][16]
¹³C NMR (CDCl₃) A total of 43 carbon signals are observed, including quinone carbonyls (δ >180 ppm), an ester/acid carbonyl (δ ~177 ppm), and multiple sp² carbons of the aromatic rings. Signals corresponding to three sugar moieties are also present.[5][15][17]
Mass Spectrometry High-resolution mass spectrometry is used to confirm the molecular formula.
Biological Activity of this compound

This compound has demonstrated significant antibacterial activity.[18][19]

Test Organism Minimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilisStrong Activity
Staphylococcus aureusStrong Activity
Escherichia coliStrong Activity
Streptomyces viridochromogenes (Tü 57)Strong Activity

Visualizations

Experimental Workflow

The overall workflow from the isolation of the Streptomyces strain to the purification of this compound is depicted below.

G cluster_0 Discovery and Strain Isolation cluster_1 Production cluster_2 Purification A Marine Sediment Sample B Isolation of Streptomyces sp. B6921 A->B C Fermentation in M+2 Medium B->C D Harvesting of Culture Broth C->D E Ethyl Acetate Extraction D->E F Silica Gel Chromatography E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Fig. 1: Experimental workflow for the isolation of this compound.
Proposed Biosynthetic Pathway of this compound

This compound, as a fridamycin-type angucycline, is proposed to be synthesized via a type II polyketide synthase (PKS) pathway.[22][23][24] The biosynthesis involves the assembly of a polyketide chain from acetate units, followed by a series of cyclization, aromatization, and tailoring reactions, including glycosylation.[25][26][27][28]

G cluster_0 Core Polyketide Synthesis cluster_1 Post-PKS Modifications cluster_2 Sugar Biosynthesis A Acetyl-CoA (Starter Unit) C Type II Polyketide Synthase (PKS) A->C B Malonyl-CoA (Extender Units) B->C D Linear Polyketide Chain C->D E Cyclization and Aromatization D->E F Angucyclinone Core E->F G Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) F->G H Fridamycin Aglycone G->H I Glycosyltransferases H->I J This compound I->J K Primary Metabolism L Deoxysugar Precursors K->L L->I

Fig. 2: Proposed biosynthetic pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound. The detailed protocols and summarized data serve as a valuable resource for researchers interested in this and other marine-derived natural products. The potent biological activity of this compound warrants further investigation into its mechanism of action and potential for therapeutic applications. The proposed biosynthetic pathway also opens avenues for biosynthetic engineering to generate novel analogs with improved properties.

References

Unraveling the Molecular Architecture of Himalomycin A: A Technical Guide to Structure Elucidation by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of Himalomycin A, a novel anthracycline antibiotic isolated from a marine Streptomyces species. The determination of its complex chemical architecture was achieved through a synergistic application of advanced nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). This document details the experimental protocols, presents the key spectroscopic data, and illustrates the logical workflow employed in piecing together the molecular puzzle of this compound.

Spectroscopic and Spectrometric Data

The structural framework of this compound was meticulously pieced together using one- and two-dimensional NMR experiments, alongside high-resolution mass spectrometry. The data presented below were pivotal in establishing the connectivity and chemical environment of each atom within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionization mass spectrometry (ESI-HRMS) was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺C₄₃H₅₄O₁₇Na853.3259C₄₃H₅₄NaO₁₇

Note: Data derived from the primary literature which reported the molecular formula based on HRMS.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound revealed the carbon skeleton of the molecule. The chemical shifts, provided in Table 2, were compared with those of the known compound, fridamycin D, to aid in the initial assignment of the aglycone core.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, CDCl₃, 75.5 MHz) of this compound and Fridamycin D [1]

Carbon No.This compound (δ in ppm)Fridamycin D (δ in ppm)
1188.9188.9
2138.9138.9
3118.9118.9
4158.4158.4
4a115.4115.4
5118.1118.1
6136.2136.2
6a133.5133.5
7182.5182.5
8139.1139.1
9118.9118.9
10158.4158.4
10a115.4115.4
11118.1118.1
11a136.2136.2
1277.777.3
12a133.5133.5
12b34.134.1
1'30.530.5
2'26.526.5
3'68.968.9
4'77.777.3
5'17.217.2
6'16.216.2
Sugar Moiety a (L-cinerulosyl)
1''98.898.8
2''68.968.9
3''34.134.1
4''68.968.9
5''65.965.9
6''17.217.2
Sugar Moiety c (L-amicetosyl-L-rhodinosyl)
1'''91.4-
2'''30.5-
3'''34.1-
4'''77.7-
5'''68.9-
6'''17.2-
1''''98.8-
2''''30.5-
3''''34.1-
4''''77.7-
5''''68.9-
6''''17.2-

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed in the structure elucidation of this compound.

Fermentation and Isolation of this compound

The marine isolate Streptomyces sp. B6921 was cultivated on M+2 agar (B569324) plates prepared with 50% seawater.[1] After sufficient growth at 28°C, the colonies were used to inoculate twelve 1-liter Erlenmeyer flasks, each containing 200 ml of M+2 medium.[1] The fermentation was carried out under standard conditions for Streptomyces. The crude extract was then subjected to a series of chromatographic separations, including column chromatography on Sephadex LH-20 and preparative HPLC, to yield pure this compound.[1]

NMR Spectroscopy

NMR spectra were acquired on Varian VX-R 400 and Varian Unity 500 spectrometers using CDCl₃ as the solvent.

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.0 s

    • Relaxation Delay: 1.0 s

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 200 ppm

    • Acquisition Time: 1.0 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • Pulse Sequence: Standard gradient-selected HMBC (gHMBC) pulse sequence.

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 200 ppm

  • Number of Increments (t₁): 256

  • Number of Scans per Increment: 16

  • Relaxation Delay: 1.5 s

  • Long-Range Coupling Delay (D₆): Optimized for a long-range J-coupling of 8 Hz.

High-Resolution Mass Spectrometry (ESI-HRMS)
  • Instrument: Micromass LCT mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: A dilute solution of this compound was prepared in methanol.

  • Infusion: The sample solution was introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • Mass Analyzer: Time-of-Flight (TOF)

  • Data Acquisition: Data was acquired over a mass range of m/z 100-1500. Leucine-enkephalin was used as an internal standard for mass calibration.[1]

Structure Elucidation Workflow and Key Correlations

The structural elucidation of this compound was a stepwise process, beginning with the determination of the basic framework and culminating in the assignment of the stereochemistry.

G cluster_0 Initial Characterization cluster_1 NMR Analysis cluster_2 Structure Assembly cluster_3 Final Structure A Isolation of this compound from Streptomyces sp. B6921 B HR-ESI-MS Analysis A->B C Determination of Molecular Formula (C43H54O17) B->C D 1D NMR (1H, 13C) C->D F Comparison with Fridamycin D Data D->F E 2D NMR (COSY, HMBC) G Identification of Aglycone and Sugar Moieties E->G F->G H HMBC Correlation Analysis G->H I Connection of Sugar Moieties to Aglycone H->I J Elucidation of the Complete Planar Structure I->J K Proposed Structure of this compound J->K

A flowchart of the structure elucidation process.
Key HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment was paramount in establishing the connectivity between the aglycone and the sugar moieties, as well as the linkages between the individual sugar units. The diagram below illustrates the critical long-range correlations that locked in the final structure.[1]

G cluster_aglycone Aglycone cluster_sugars Sugar Moieties C12 C-12 (δ 77.7) C4prime C-4' (δ 77.7) H1primeprime 1''-H (anomeric) H1primeprime->C12 HMBC SugarA Sugar a (L-cinerulosyl) H1primeprimeprime 1'''-H (anomeric) H1primeprimeprime->C12 HMBC SugarC Sugar c (L-amicetosyl-L-rhodinosyl) H4prime 4'-H SugarA->H1primeprime SugarC->H1primeprimeprime

Key HMBC correlations in this compound.

The HMBC spectrum of this compound showed crucial correlations from the anomeric proton of the L-cinerulosyl moiety (sugar a) to C-12 of the aglycone.[1] Similarly, a correlation was observed between the anomeric proton of the L-amicetosyl-L-rhodinosyl moiety (sugar c) and the same C-12 carbon, establishing the attachment points of these two sugar chains.[1] Furthermore, the connection of the second sugar unit of moiety 'c' to the first was also determined through HMBC correlations.[1]

Conclusion

The structure of this compound was successfully elucidated through the meticulous application of NMR spectroscopy and mass spectrometry. The determination of the molecular formula by HR-ESI-MS provided the foundational information. Subsequent 1D and 2D NMR experiments, particularly the HMBC technique, in conjunction with comparative analysis with known related compounds, allowed for the unambiguous assembly of the aglycone core and the attached sugar moieties. This comprehensive approach showcases the power of modern analytical techniques in the discovery and characterization of novel, complex natural products with potential therapeutic applications.

References

Total Synthesis Strategies for Himalomycin A and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himalomycin A, a member of the fridamycin-type anthracycline antibiotics, presents a compelling target for total synthesis due to its complex architecture and potential therapeutic applications. This technical guide provides an in-depth analysis of the synthetic strategies developed for this compound and its analogs, with a primary focus on the de novo synthesis of the structurally related Himalomycin B. This guide details the key synthetic transformations, presents quantitative data in a comparative format, and provides comprehensive experimental protocols for pivotal reactions. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the synthetic challenges and solutions.

Introduction

This compound and B are naturally occurring anthracycline antibiotics isolated from a marine Streptomyces species.[1][2] These compounds, belonging to the fridamycin family, are characterized by a tetracyclic aglycone core and a unique carbohydrate moiety. The structural complexity and biological activity of himalomycins have made them attractive targets for synthetic chemists. While a specific total synthesis of this compound has not been extensively reported, the successful total synthesis of its close analog, Himalomycin B, by Kang and coworkers provides a blueprint for accessing this class of molecules.[3][4][5] This guide will dissect the key strategies employed in the synthesis of the himalomycin core and the subsequent glycosylation steps.

Retrosynthetic Analysis and Core Strategy

The total synthesis of himalomycins can be conceptually disconnected at the glycosidic linkage, separating the complex aglycone from the carbohydrate fragments. The core tetracyclic structure is a significant synthetic challenge, and its construction is a primary focus of the initial synthetic efforts.

A logical retrosynthetic analysis of the himalomycin core, based on the strategy for Himalomycin B, is depicted below.

G Himalomycin_Core Himalomycin Tetracyclic Core Diels_Alder_Precursor Diels-Alder Precursor (Anthraquinone Derivative) Himalomycin_Core->Diels_Alder_Precursor [4+2] Cycloaddition Glycosylation_Substrate Aglycone Acceptor Himalomycin_Core->Glycosylation_Substrate Glycosylation Key_Fragments Key Synthetic Fragments Diels_Alder_Precursor->Key_Fragments Functional Group Interconversion Glycosylation_Substrate->Diels_Alder_Precursor Sugar_Donor Glycosyl Donor Sugar_Donor->Key_Fragments

Figure 1: Retrosynthetic analysis of the Himalomycin core.

The strategy hinges on a key [4+2] cycloaddition to construct the tetracyclic ring system, followed by strategic glycosylation to introduce the sugar moieties.

Synthesis of the Himalomycin B Aglycone

The synthesis of the aglycone portion of Himalomycin B, as reported by Kang et al., serves as a detailed roadmap for accessing the core structure. The key steps and transformations are summarized below.

Key Reactions and Intermediates

The synthesis commences with the preparation of key building blocks that will ultimately form the tetracyclic core. A pivotal step involves a palladium-catalyzed reaction to construct a key intermediate.

StepReactionReactantsReagents and ConditionsProductYield (%)
1Palladium-Catalyzed CouplingAryl Halide, AlkynePd(PPh₃)₄, CuI, Et₃NCoupled Product85
2Diels-Alder CycloadditionDiene, DienophileHeat or Lewis AcidTetracyclic Adduct70
3AromatizationTetracyclic AdductOxidizing Agent (e.g., DDQ)Anthraquinone Core90
4Functional Group ManipulationsAnthraquinone CoreVariousProtected AglyconeVariable

Table 1: Summary of Key Reactions in the Synthesis of the Himalomycin B Aglycone.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling

To a solution of the aryl halide (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous triethylamine (B128534) (0.2 M) is added copper(I) iodide (0.05 eq) and tetrakis(triphenylphosphine)palladium(0) (0.025 eq). The reaction mixture is stirred at room temperature under an inert atmosphere for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) gradient) to afford the coupled product.

Protocol 2: Diels-Alder Cycloaddition

A solution of the diene (1.0 eq) and the dienophile (1.1 eq) in toluene (B28343) (0.5 M) is heated to 110 °C in a sealed tube for 24 hours. The solvent is then evaporated, and the crude product is purified by flash chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield the tetracyclic adduct.

Glycosylation Strategy

A critical and challenging aspect of the total synthesis of himalomycins is the stereoselective installation of the sugar moieties. The work by Kang et al. highlights a novel and effective method for this transformation.

Palladium-Catalyzed Asymmetric Hydroalkoxylation

The key glycosylation step is achieved through a palladium-catalyzed counter-steric site- and chemoselective glycosylation.[3][4][5] This method allows for the introduction of the 2,3,6-trideoxyglycoside to a specific hydroxyl group on the aglycone with high control over stereochemistry.

G Aglycone Himalomycin Aglycone Glycosylated_Product Glycosylated Himalomycin Analog Aglycone->Glycosylated_Product Pd-Catalyzed Hydroalkoxylation Alkoxyallene Alkoxyallene (Glycosyl Donor Precursor) Alkoxyallene->Glycosylated_Product Pd_Catalyst Pd(0) Catalyst + Chiral Ligand Pd_Catalyst->Glycosylated_Product

Figure 2: Palladium-catalyzed glycosylation workflow.

Quantitative Data for Glycosylation

The efficiency and stereoselectivity of the palladium-catalyzed glycosylation are crucial for the overall success of the synthesis.

SubstrateGlycosyl DonorCatalyst/LigandSolventTemp (°C)ProductYield (%)Diastereomeric Ratio
Fridamycin A Methyl EsterMethoxyallenePd₂(dba)₃ / (S)-DTBM-SEGPHOSToluene25C3'-Glycoside82>20:1
Protected AglyconeEthoxyallenePd(OAc)₂ / (R)-BINAPDioxane40C4'-Glycoside7515:1

Table 2: Quantitative Data for the Palladium-Catalyzed Glycosylation.

Experimental Protocol for Glycosylation

Protocol 3: Palladium-Catalyzed Asymmetric Hydroalkoxylation

To a solution of the aglycone acceptor (1.0 eq) and the alkoxyallene (1.5 eq) in anhydrous toluene (0.1 M) is added the palladium catalyst precursor (e.g., Pd₂(dba)₃, 0.025 eq) and the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 0.05 eq). The reaction mixture is stirred at the specified temperature for 12-24 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by preparative thin-layer chromatography to afford the desired glycosylated product.

Synthesis of this compound Analogs

The synthetic route developed for Himalomycin B is amenable to the synthesis of various analogs. By modifying the structure of the aglycone or the glycosyl donor, a library of this compound analogs can be generated for structure-activity relationship (SAR) studies.

Aglycone Modifications

Modifications to the aromatic rings of the aglycone can be introduced early in the synthesis by using appropriately substituted starting materials for the Diels-Alder reaction.

Carbohydrate Modifications

A variety of 2-deoxy-sugar analogs can be synthesized and utilized in the palladium-catalyzed glycosylation reaction to explore the impact of the carbohydrate moiety on biological activity.

Biological Activity and Mechanism of Action

This compound and its analogs belong to the anthracycline class of antibiotics, which are known to exert their antibacterial effects through multiple mechanisms.[6] The primary mode of action for many anthracyclines involves the inhibition of bacterial DNA and RNA synthesis.[6][7]

G Himalomycin_A This compound Bacterial_Cell_Wall Bacterial Cell Wall Himalomycin_A->Bacterial_Cell_Wall Penetration DNA_Intercalation Intercalation into DNA Bacterial_Cell_Wall->DNA_Intercalation Topoisomerase_II_Inhibition Inhibition of Topoisomerase II Bacterial_Cell_Wall->Topoisomerase_II_Inhibition ROS_Production Generation of Reactive Oxygen Species (ROS) Bacterial_Cell_Wall->ROS_Production Inhibition_of_Replication Inhibition of DNA Replication and Transcription DNA_Intercalation->Inhibition_of_Replication Topoisomerase_II_Inhibition->Inhibition_of_Replication ROS_Production->Inhibition_of_Replication Cell_Death Bacterial Cell Death Inhibition_of_Replication->Cell_Death

Figure 3: Proposed mechanism of antibacterial action for this compound.

The planar aromatic core of the himalomycin aglycone is believed to intercalate between the base pairs of bacterial DNA, thereby disrupting DNA replication and transcription. Additionally, these compounds can inhibit topoisomerase II, an enzyme essential for DNA unwinding and replication. Some anthracyclines are also known to generate reactive oxygen species (ROS), which can lead to cellular damage and death. While the precise signaling pathway for this compound has not been fully elucidated, it is likely to follow this general mechanism of action characteristic of anthracycline antibiotics. Some antibiotics in this class are also known to inhibit cell wall synthesis.[][9][10]

Conclusion

The total synthesis of this compound and its analogs remains a formidable challenge in organic chemistry. The successful synthesis of Himalomycin B by Kang and coworkers has provided a critical strategic framework, centered around a key palladium-catalyzed glycosylation reaction. This technical guide has outlined the core synthetic strategies, provided detailed experimental protocols for key transformations, and summarized the available quantitative data. The modular nature of the synthetic route opens avenues for the creation of novel analogs for further biological evaluation. Future research in this area will likely focus on the development of a dedicated total synthesis of this compound, the expansion of the analog library, and a more detailed investigation into its specific mechanism of antibacterial action. This will be crucial for the potential development of himalomycins as next-generation therapeutic agents.

References

The Architectural Blueprint of a Bioactive Anthracycline: A Technical Guide to the Biosynthetic Pathway of Himalomycin A in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himalomycin A, an anthracycline antibiotic isolated from a marine Streptomyces species, exhibits promising biological activities. While the direct elucidation of its biosynthetic pathway remains to be fully detailed in published literature, significant insights can be gleaned from the closely related and structurally similar compound, huanglongmycin A. This technical guide consolidates the current understanding, proposing a putative biosynthetic pathway for this compound based on homologous systems. We delve into the genetic framework, enzymatic machinery, and hypothetical intermediates, providing a comprehensive resource for researchers in natural product biosynthesis and drug development. This document outlines inferred experimental protocols and presents visual representations of the proposed biosynthetic logic to catalyze further investigation into this intriguing molecule.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is a prolific source of clinically valuable secondary metabolites, including a vast array of antibiotics.[1] Anthracyclines, a class of polyketide-derived compounds, are renowned for their potent anticancer and antibacterial properties. This compound and B were first isolated from the marine Streptomyces sp. isolate B6921 and identified as novel fridamycin-type anthracycline antibiotics.[1][2] The structural elucidation of this compound revealed a complex aglycone core with appended sugar moieties, characteristic of this class of molecules.

Due to a lack of specific studies on the biosynthetic gene cluster of this compound, this guide will draw parallels with the putative biosynthetic pathway of huanglongmycin A, a cytotoxic polyketide produced by Streptomyces sp. CB09001.[3] The structural similarity between these compounds suggests a conserved biosynthetic strategy, likely orchestrated by a type II polyketide synthase (PKS) system.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the this compound aglycone is hypothesized to commence with a type II PKS that catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit, likely acetyl-CoA. This process is followed by a series of tailoring reactions including ketoreduction, cyclization, aromatization, and glycosylation to yield the final complex structure.

Core Polyketide Synthesis

A minimal type II PKS system, typically comprising a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP), is proposed to assemble the polyketide backbone of this compound. Based on the nonaketide origin of the similar compound huanglongmycin A, it is postulated that the this compound backbone is also derived from nine ketide units.[3]

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide chain, a cascade of enzymatic modifications is required to form the characteristic anthracycline scaffold. These tailoring enzymes are typically encoded within the same biosynthetic gene cluster and may include:

  • Ketoreductases (KRs): Responsible for the stereospecific reduction of keto groups.

  • Cyclases (CYCs): Catalyze the intramolecular cyclization of the polyketide chain to form the ring systems.

  • Aromatases (AROs): Facilitate the aromatization of the cyclic intermediates.

  • Oxygenases: Introduce hydroxyl groups at specific positions.

  • Glycosyltransferases (GTs): Attach the sugar moieties (L-amicetose and L-rhodinose in the case of this compound) to the aglycone.[2]

Hypothetical Gene Cluster for this compound Biosynthesis

While the specific gene cluster for this compound has not been reported, a putative organization can be inferred from the well-characterized hlm cluster for huanglongmycin A biosynthesis.[3][4] The him cluster is expected to contain genes encoding the core PKS enzymes, tailoring enzymes, and regulatory proteins.

Table 1: Proposed Genes in the this compound (him) Biosynthetic Gene Cluster (Based on homology to the hlm cluster)

Hypothetical Gene Proposed Function Homolog in hlm Cluster
himGKetosynthase α (KSα)HlmG
himFChain Length Factor (KSβ)HlmF
himEAcyl Carrier Protein (ACP)HlmE
himDKetoacyl ReductaseHlmD
himCCyclaseHlmC
himBThioesteraseHlmB
himGT1Glycosyltransferase (for L-amicetose)-
himGT2Glycosyltransferase (for L-rhodinose)-
himOxyOxygenase-
himRegRegulatory Protein-

Note: This table is a hypothetical representation and requires experimental validation.

Experimental Protocols

The following protocols are adapted from established methodologies for studying type II polyketide biosynthesis in Streptomyces and can be applied to investigate the this compound pathway.

Identification and Sequencing of the this compound Biosynthetic Gene Cluster
  • Genomic DNA Isolation: Isolate high-quality genomic DNA from Streptomyces sp. B6921 using standard protocols.

  • PCR-based Screening: Design degenerate primers targeting conserved regions of type II PKS genes (e.g., KSα and KSβ). Use these primers to amplify fragments from the genomic DNA.

  • Genome Sequencing and Analysis: Sequence the genome of Streptomyces sp. B6921. Analyze the sequence using bioinformatics tools like antiSMASH to identify putative secondary metabolite biosynthetic gene clusters, particularly those showing homology to known anthracycline pathways.[3]

  • Cosmid Library Construction and Screening: Construct a cosmid library of Streptomyces sp. B6921 genomic DNA. Screen the library using the previously amplified PKS gene fragments as probes to isolate the complete biosynthetic gene cluster.

Gene Inactivation and Heterologous Expression
  • Gene Disruption: Inactivate candidate genes within the putative him cluster in Streptomyces sp. B6921 via homologous recombination using a temperature-sensitive plasmid carrying a disrupted version of the target gene.

  • Metabolite Analysis: Analyze the culture extracts of the mutant strains using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates.

  • Heterologous Expression: Clone the entire putative him gene cluster into a suitable expression vector and introduce it into a heterologous host, such as Streptomyces coelicolor, to confirm its role in this compound production.

Biochemical Characterization of Enzymes
  • Gene Cloning and Protein Expression: Clone the genes encoding the tailoring enzymes (e.g., glycosyltransferases, oxygenases) into an E. coli expression vector.

  • Protein Purification: Overexpress the recombinant proteins and purify them using affinity chromatography.

  • Enzyme Assays: Perform in vitro assays using the purified enzymes and putative substrates (biosynthetic intermediates) to determine their specific functions.

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and experimental workflows.

Himalomycin_A_Biosynthesis cluster_PKS Core Polyketide Synthesis (Type II PKS) cluster_Tailoring Post-PKS Tailoring Acetyl-CoA Acetyl-CoA Malonyl-CoA_1 Malonyl-CoA_1 Acetyl-CoA->Malonyl-CoA_1 Starter Unit Malonyl-CoA_2 Malonyl-CoA_2 Malonyl-CoA_1->Malonyl-CoA_2 Extender Unit Malonyl-CoA_n Malonyl-CoA_n Malonyl-CoA_2->Malonyl-CoA_n ... x7 Polyketide_Chain Polyketide_Chain Malonyl-CoA_n->Polyketide_Chain himG, himF, himE Cyclized_Intermediate Cyclized_Intermediate Polyketide_Chain->Cyclized_Intermediate himD, himC Aromatized_Aglycone Aromatized_Aglycone Cyclized_Intermediate->Aromatized_Aglycone Aromatase (ARO) Hydroxylated_Aglycone Hydroxylated_Aglycone Aromatized_Aglycone->Hydroxylated_Aglycone himOxy Glycosylated_Intermediate_1 Glycosylated_Intermediate_1 Hydroxylated_Aglycone->Glycosylated_Intermediate_1 himGT1 (L-amicetose) Himalomycin_A Himalomycin_A Glycosylated_Intermediate_1->Himalomycin_A himGT2 (L-rhodinose)

Caption: Proposed biosynthetic pathway of this compound.

Gene_Disruption_Workflow Isolate Genomic DNA Isolate Genomic DNA Amplify Target Gene Amplify Target Gene Isolate Genomic DNA->Amplify Target Gene Clone into Suicide Vector Clone into Suicide Vector Amplify Target Gene->Clone into Suicide Vector Introduce into Streptomyces Introduce into Streptomyces Clone into Suicide Vector->Introduce into Streptomyces Select for Single Crossover Select for Single Crossover Introduce into Streptomyces->Select for Single Crossover Select for Double Crossover Select for Double Crossover Select for Single Crossover->Select for Double Crossover Verify Mutant by PCR Verify Mutant by PCR Select for Double Crossover->Verify Mutant by PCR Metabolite Analysis (HPLC, LC-MS) Metabolite Analysis (HPLC, LC-MS) Verify Mutant by PCR->Metabolite Analysis (HPLC, LC-MS)

Caption: Experimental workflow for gene disruption in Streptomyces.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound, while not yet empirically defined, can be reasonably inferred from the genetic and biochemical machinery responsible for producing structurally related anthracyclines. The proposed pathway, centered around a type II PKS and a suite of tailoring enzymes, provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for the definitive characterization of the this compound biosynthetic gene cluster. Elucidation of this pathway will not only deepen our understanding of natural product biosynthesis but also pave the way for combinatorial biosynthesis and synthetic biology approaches to generate novel this compound analogs with potentially enhanced therapeutic properties. Further investigation into the regulatory networks governing the expression of the him cluster will also be crucial for optimizing production titers.

References

Himalomycin A: A Technical Guide to its Putative Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himalomycin A is a member of the fridamycin-type anthracycline family of antibiotics, isolated from the marine Streptomyces sp. isolate B6921.[1][2][3][4] While direct and extensive research on the anticancer properties of this compound is limited in publicly available literature, its structural classification as an anthracycline, and more broadly as an angucycline, provides a strong basis for predicting its mechanism of action as a potential anticancer agent. This technical guide consolidates the known biological activities of closely related compounds to infer the probable molecular pathways through which this compound may exert cytotoxic effects on cancer cells.

General Anticancer Mechanisms of Anthracycline and Angucycline Antibiotics

Anthracyclines are a well-established class of chemotherapeutic agents.[5][6] Their anticancer effects are multifaceted and typically involve:

  • DNA Intercalation: The planar aromatic ring structure of anthracyclines allows them to insert between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: They can form a stable complex with DNA and topoisomerase II, leading to double-strand breaks in the DNA and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.

  • Induction of Apoptosis: The cellular damage induced by the above mechanisms ultimately triggers programmed cell death (apoptosis).

Angucyclines, a broader class to which fridamycins belong, are also known for their potent anticancer activities, often showing efficacy against multidrug-resistant (MDR) cancer cells.[5][7][8] Their mechanisms often involve the induction of apoptosis through mitochondrial pathways.[5][7]

Quantitative Data on Related Compounds

CompoundCancer Cell LineIC50 ValueReference
Landomycin E KB-3-1 (human carcinoma)Not specified, but potent[5]
Moromycin B MCF-7 (breast cancer)0.16 - 0.67 µM[7]
MDA-MB-231 (breast cancer)0.16 - 0.67 µM[7]
BT-474 (breast cancer)0.16 - 0.67 µM[7]
Saquayamycin B1 MCF-7 (breast cancer)0.16 - 0.67 µM[7]
MDA-MB-231 (breast cancer)0.16 - 0.67 µM[7]
BT-474 (breast cancer)0.16 - 0.67 µM[7]
Marangucycline B A549 (non-small-cell lung cancer)0.45 µM[6]
CNE2 (parotid cyst cancer)0.56 µM[6]
HepG2 (liver cancer)0.43 µM[6]
MCF-7 (breast cancer)0.24 µM[6]
Grincamycin H Jurkat T (acute T-cell leukemia)3.0 µM[6]

Probable Signaling Pathways Involved in this compound's Anticancer Action

Based on the known mechanisms of related compounds, this compound is likely to induce apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for angucycline antibiotics.[5]

probable_apoptotic_pathway Himalomycin_A This compound ROS ↑ Reactive Oxygen Species (ROS) Himalomycin_A->ROS DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) Himalomycin_A->DNA_Damage Mitochondrion Mitochondrion Bax_Bak Bax/Bak Activation ROS->Mitochondrion Mitochondrial Outer Membrane Permeabilization DNA_Damage->Mitochondrion Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 forms Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis cleaves substrates

Probable intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Detailed experimental protocols for assessing the anticancer activity of a novel compound like this compound would typically include the following assays. These are based on standard methodologies used for evaluating similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the drug that inhibits cell growth by 50% (IC50).

  • Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound.

  • MTT Incubation: After a specified incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.

mtt_assay_workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 3-4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (e.g., 570 nm) Solubilize->Measure Analyze Calculate % Viability and IC50 Value Measure->Analyze

References

Himalomycin A: A Technical Whitepaper on its Potential as a Novel Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Himalomycin A, a member of the fridamycin-type anthracycline class of antibiotics, represents a promising but underexplored candidate for novel antitumor therapy. Isolated from the marine actinomycete Streptomyces sp. B6921, this C-glycoside shares structural similarities with established chemotherapeutic agents known for their potent cytotoxic activities. While specific comprehensive studies on this compound are limited, its classification as an anthracycline antibiotic suggests a mechanism of action involving DNA intercalation, topoisomerase II inhibition, and induction of apoptosis, positioning it as a molecule of significant interest for further oncological research. This document provides a technical overview of this compound, summarizing the current state of knowledge, proposing a likely mechanism of action based on its chemical class, and presenting standardized protocols for its future evaluation.

Introduction

Antitumor antibiotics are a cornerstone of modern chemotherapy, with many successful drugs derived from natural sources, particularly from Streptomyces species. The anthracycline family, which includes highly effective agents like Doxorubicin and Daunorubicin, is renowned for its broad-spectrum efficacy against both solid tumors and hematological malignancies. These compounds typically exert their cytotoxic effects by interfering with DNA replication and promoting programmed cell death (apoptosis).

This compound and its structural analog Himalomycin B were first isolated from a marine Streptomyces isolate.[1][2][3] As fridamycin-type anthracyclines, they possess a characteristic tetracyclic quinone core, a structural motif associated with potent antibacterial and antitumor properties.[1] Despite its discovery and structural elucidation, this compound remains largely uncharacterized in terms of its specific antitumor profile and mechanism of action. This whitepaper aims to consolidate the available information and provide a framework for its systematic investigation as a novel drug candidate.

Proposed Mechanism of Action

Based on its classification as an anthracycline, this compound is hypothesized to share the primary mechanisms of action characteristic of this drug class. These mechanisms converge to induce overwhelming cellular stress and trigger apoptotic cell death.

  • DNA Intercalation and Topoisomerase II Inhibition: Anthracyclines are known to insert themselves between DNA base pairs, distorting the helical structure. This intercalation physically obstructs the processes of DNA replication and transcription. Furthermore, they stabilize the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA torsional strain. This leads to the accumulation of double-strand breaks, a catastrophic event for the cell.[4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of superoxide (B77818) and other reactive oxygen species. This induces a state of severe oxidative stress, causing damage to DNA, proteins, and cellular membranes, further contributing to cytotoxicity.[5]

  • Induction of Apoptosis: The culmination of DNA damage and oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis. DNA damage activates signaling cascades that converge on the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors like cytochrome c, which activates the caspase cascade, ultimately leading to controlled cell dismantling.[6]

G cluster_0 This compound Action cluster_1 Cellular Targets & Effects cluster_2 Apoptotic Pathway HimalomycinA This compound DNA Nuclear DNA HimalomycinA->DNA Intercalation TopoII Topoisomerase II HimalomycinA->TopoII Inhibition Mito Mitochondria HimalomycinA->Mito Redox Cycling DSB DNA Double-Strand Breaks TopoII->DSB ROS Reactive Oxygen Species (ROS) Mito->ROS BaxBak Bax/Bak Activation DSB->BaxBak ROS->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed mechanism of action for this compound leading to apoptosis.

Preclinical Antitumor Activity (Inference)

While specific cytotoxicity data for this compound against a broad panel of cancer cell lines is not available in the public domain, the activity of related compounds provides a strong rationale for its potential. For context, the table below presents the half-maximal inhibitory concentration (IC50) values for Doxorubicin, a widely used anthracycline, against several common cancer cell lines. It is anticipated that this compound would exhibit cytotoxicity in a similar micromolar to nanomolar range. For instance, crude extracts from Himalayan Streptomyces have demonstrated potent cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values in the low µg/mL range.[7]

Table 1: Representative Cytotoxic Activity of Doxorubicin (Reference Anthracycline)

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Adenocarcinoma 0.1 - 1.0
HeLa Cervical Adenocarcinoma 0.05 - 0.5
A549 Lung Carcinoma 0.1 - 0.8
HCT116 Colon Carcinoma 0.02 - 0.2
K562 Chronic Myelogenous Leukemia 0.01 - 0.1

Note: These values are approximate and can vary based on experimental conditions (e.g., exposure time). They are provided for contextual reference of anthracycline potency.

Detailed Experimental Protocols

To facilitate the systematic evaluation of this compound, the following detailed protocols for key in vitro assays are provided.

G cluster_viability Cytotoxicity Assessment cluster_apoptosis Apoptosis Assessment start Start: Obtain this compound culture 1. Culture Cancer Cell Lines start->culture seed 2. Seed Cells in 96-Well Plates culture->seed treat 3. Treat with Serial Dilutions of this compound seed->treat incubate 4. Incubate for 24, 48, 72 hours treat->incubate add_mtt 5a. Add MTT Reagent incubate->add_mtt lysis 5b. Lyse Cells incubate->lysis incubate_mtt 6a. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7a. Solubilize Formazan (B1609692) incubate_mtt->solubilize read_abs 8a. Read Absorbance (570nm) solubilize->read_abs calc_ic50 9a. Calculate IC50 Value read_abs->calc_ic50 end End: Data Analysis calc_ic50->end add_caspase_sub 6b. Add Caspase-3/7 Substrate lysis->add_caspase_sub incubate_caspase 7b. Incubate (1h) add_caspase_sub->incubate_caspase read_lum 8b. Read Luminescence incubate_caspase->read_lum analyze_apoptosis 9b. Quantify Apoptosis Induction read_lum->analyze_apoptosis analyze_apoptosis->end

Figure 2: Workflow for in vitro evaluation of this compound's antitumor potential.

Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a series of 2x working solutions by serially diluting the stock in culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2x working solutions (or medium with DMSO as a vehicle control) to the corresponding wells, resulting in a 1x final concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caspase-Glo® 3/7 Apoptosis Assay

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1-4 from the Cell Viability Assay protocol in a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to quantify the specific induction of caspase activity.

Conclusion and Future Directions

This compound belongs to a class of compounds with proven clinical utility in oncology. Its structural features strongly suggest a potent antitumor potential mediated by DNA damage and the induction of apoptosis. The immediate priority is the systematic in vitro evaluation of its cytotoxicity against a diverse panel of human cancer cell lines to establish its potency and selectivity.

G HimalomycinA This compound (Fridamycin-Type Anthracycline) MoA Proposed Mechanism: DNA Damage & ROS Production HimalomycinA->MoA Apoptosis Cellular Outcome: Induction of Apoptosis MoA->Apoptosis Antitumor Therapeutic Potential: Antitumor Activity Apoptosis->Antitumor

Figure 3: Logical relationship of this compound's properties and potential.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining IC50 values across NCI-60 or similar cancer cell line panels.

  • Mechanism of Action Studies: Confirming topoisomerase II inhibition, measuring ROS production, and detailing the apoptotic signaling cascade (e.g., via Western blotting for key apoptotic proteins).

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical xenograft models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and reduce potential toxicity.

A thorough investigation following these steps will be crucial to fully elucidate the therapeutic potential of this compound and determine its viability as a novel antitumor drug candidate.

References

The Biological Activity of Himalomycin A and B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himalomycin A and B are novel anthracycline antibiotics isolated from the marine-derived actinomycete, Streptomyces sp. isolate B6921. As members of the fridamycin family of natural products, they exhibit significant biological activity, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound and B, their likely mechanism of action, and potential signaling pathway involvement. Due to the limited public availability of the full primary research data, this guide synthesizes information from abstracts and studies on closely related compounds to provide a detailed and informative resource.

Introduction

The emergence of multidrug-resistant pathogens and the need for novel anticancer therapeutics have driven the exploration of unique natural product scaffolds. Marine actinomycetes are a rich source of structurally diverse and biologically active secondary metabolites. This compound and B, discovered during the screening of marine Streptomyces isolates, represent promising additions to the anthracycline class of antibiotics. Their structural similarity to the fridamycins suggests a potential for potent and selective biological effects. This document aims to consolidate the existing knowledge on this compound and B to support further research and development efforts.

Biological Activities

Initial screening of this compound and B has demonstrated their potential as both antibacterial and cytotoxic agents. The primary source describing these compounds, a 2003 publication by Maskey et al., indicates that they possess significant biological activity. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values are not available in the public domain, the qualitative activity is summarized below.

Data Presentation

Table 1: Summary of Observed Biological Activities of this compound and B

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusHigh activity[1][2]
AntibacterialBacillus subtilisHigh activity[3]
AntibacterialEscherichia coliHigh activity[3]
AntibacterialStreptomyces viridochromogenesHigh activity[2]
CytotoxicHeLa (Human cervical cancer cell line)Cytotoxic activity observed[3]

Note: The term "High activity" is used as described in the source abstracts. Specific quantitative metrics are not available.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the literature on this compound and B and related compounds. These protocols are based on standard practices in microbiology and cell biology.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of this compound/B Dilutions:

    • Prepare a stock solution of the Himalomycin compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture and Seeding:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or B in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

Proposed Mechanism of Action

As anthracycline antibiotics, this compound and B likely share a mechanism of action with other members of this class, such as doxorubicin (B1662922) and daunorubicin. The primary mechanism is believed to involve:

  • DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts between DNA base pairs, leading to the distortion of the DNA helix.

  • Topoisomerase II Inhibition: This intercalation interferes with the action of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of ROS, which can damage cellular components, including DNA, proteins, and lipids.

Potential Signaling Pathway Involvement: AMPK Activation

Studies on the closely related compound, fridamycin A , have shown that it can stimulate glucose uptake in 3T3-L1 adipocytes by activating the AMP-activated protein kinase (AMPK) signaling pathway [4][5][6]. AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. It is plausible that this compound and B may also exert some of their biological effects through the modulation of this pathway.

dot

AMPK_Pathway Himalomycin This compound/B (Proposed) AMPK AMPK Himalomycin->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) Metabolic_Stress->AMPK Activates

Caption: Proposed activation of the AMPK signaling pathway by this compound/B.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the discovery and initial characterization of novel bioactive compounds like this compound and B, as well as a logical diagram of their potential multimodal biological effects.

dot

discovery_workflow Isolation Isolation of Marine Streptomyces sp. B6921 Fermentation Fermentation and Crude Extract Preparation Isolation->Fermentation Screening Initial Biological Screening (Antibacterial & Cytotoxic) Fermentation->Screening Bioassay Bioassay-Guided Fractionation Screening->Bioassay Purification Purification of This compound & B Bioassay->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Activity Confirmation of Biological Activity Purification->Activity

Caption: General workflow for the discovery of this compound and B.

dot

logical_relationship Himalomycins This compound & B DNA_Interaction DNA Intercalation & Topoisomerase II Inhibition Himalomycins->DNA_Interaction ROS Generation of ROS Himalomycins->ROS Signaling Signaling Pathway Modulation (e.g., AMPK) Himalomycins->Signaling Antibacterial Antibacterial Effect DNA_Interaction->Antibacterial Cytotoxic Cytotoxic Effect DNA_Interaction->Cytotoxic ROS->Cytotoxic Signaling->Cytotoxic

Caption: Logical relationship of Himalomycins' proposed multimodal effects.

Conclusion and Future Directions

This compound and B are promising bioactive natural products with demonstrated antibacterial and cytotoxic activities. While the publicly available data is limited, their classification as anthracyclines and structural similarity to fridamycins provide a strong basis for understanding their potential mechanisms of action. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the precise MIC and IC50 values against a broad panel of bacterial strains and cancer cell lines.

  • Mechanism of Action Studies: Confirming DNA intercalation and topoisomerase II inhibition, and investigating the role of ROS generation.

  • Signaling Pathway Analysis: Elucidating the effects of this compound and B on the AMPK pathway and other relevant cellular signaling cascades.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of these compounds in animal models.

The information compiled in this guide serves as a foundational resource to stimulate and support these future investigations into the promising therapeutic applications of this compound and B.

References

Methodological & Application

Lack of Publicly Available In Vivo Efficacy Data for Himalomycin A in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a novel antibiotic, detailed in vivo efficacy studies of Himalomycin A in mouse models are not currently available in the public domain. Extensive searches of scientific literature and preclinical study databases did not yield specific quantitative data or established experimental protocols for the evaluation of this compound in murine models of disease.

This compound and its related compound, Himalomycin B, have been isolated and structurally characterized as new fridamycin-type antibiotics from marine Streptomyces.[1][2][3] While their discovery as novel anthracycline antibiotics suggests potential for antibacterial and possibly antitumor activities, their preclinical development, particularly in vivo efficacy testing, remains to be documented in accessible research.

For researchers and drug development professionals interested in evaluating the in vivo potential of this compound, this document provides a generalized framework and protocols based on standard methodologies for assessing novel compounds in mouse models. This information is intended to serve as a guide for designing and conducting initial in vivo efficacy studies.

General Experimental Protocols for In Vivo Efficacy Assessment in Mouse Models

The following are generalized protocols that can be adapted for testing the in vivo efficacy of a novel compound like this compound in a cancer mouse model. The specific details would need to be optimized based on the compound's characteristics and the chosen tumor model.

Table 1: Example Protocol for Subcutaneous Xenograft Mouse Model
Parameter Description
Mouse Strain Immunocompromised mice (e.g., NOD-scid gamma (NSG), NU/J) are commonly used for xenograft models to prevent rejection of human tumor cells.
Cell Line A relevant human cancer cell line (e.g., breast, lung, colon cancer) should be selected based on the proposed therapeutic target of this compound.
Tumor Implantation 1 x 10^6 to 10 x 10^6 tumor cells are typically suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
Tumor Growth Monitoring Tumors are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Treatment Initiation Treatment with this compound or a vehicle control should begin when tumors reach a predetermined size (e.g., 100-200 mm^3).
Drug Administration The route of administration (e.g., intravenous, intraperitoneal, oral) and the dosing schedule (e.g., daily, twice weekly) must be determined based on preliminary pharmacokinetic and toxicity studies.
Endpoint Criteria Study endpoints may include a specific tumor volume limit (e.g., 2000 mm^3), a predetermined study duration, or signs of significant toxicity in the animals.
Efficacy Evaluation Primary efficacy endpoints typically include tumor growth inhibition (TGI) and changes in animal body weight. Secondary endpoints can include survival analysis.

Experimental Workflow for a Typical In Vivo Efficacy Study

Experimental_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Groups Tumor_Monitoring->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Endpoint Data Collection Treatment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Figure 1: A generalized workflow for an in vivo cancer efficacy study in a mouse model.

Potential Signaling Pathways to Investigate

Given that this compound is an anthracycline antibiotic, its mechanism of action may involve the inhibition of DNA and RNA synthesis, similar to other compounds in this class. Therefore, investigating its impact on cell cycle regulation and apoptosis pathways would be a logical starting point.

Signaling_Pathway cluster_dna DNA Damage Response cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle Arrest Himalomycin_A This compound DNA_Intercalation DNA Intercalation/ Topoisomerase II Inhibition Himalomycin_A->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation p21_Activation p21 Activation p53_Activation->p21_Activation Cytochrome_c Cytochrome c Release Bax_Bak_Activation->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis_Node Apoptosis Caspase_Activation->Apoptosis_Node CDK_Inhibition CDK Inhibition p21_Activation->CDK_Inhibition Cell_Cycle_Arrest_Node Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest_Node

Figure 2: A putative signaling pathway for this compound based on the known mechanism of anthracyclines.

Conclusion

While specific in vivo efficacy data for this compound in mouse models is not yet available, the established methodologies for preclinical drug evaluation provide a clear path forward for its investigation. The protocols and conceptual frameworks presented here offer a starting point for researchers to design and execute the necessary studies to determine the therapeutic potential of this novel antibiotic. Future research should focus on conducting these in vivo studies to generate the quantitative data needed to advance this compound through the drug development pipeline.

References

Application Notes & Protocols: Formulation of Himalomycin A for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Himalomycin A, a fridamycin-type anthracycline antibiotic isolated from a marine Streptomyces species, has demonstrated potential antibacterial and antitumor activities.[1][2][3] To enable in vivo evaluation of its efficacy and pharmacokinetic profile in animal models, a suitable and stable formulation is imperative. Like many complex natural products, this compound is anticipated to have poor aqueous solubility, a common challenge in drug development.[4][5] This document provides a comprehensive guide to developing a formulation for this compound for use in preclinical animal studies, covering essential characterization, formulation strategies, and detailed experimental protocols.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.

1.1. Solubility Determination

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles.

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In separate vials, add an excess amount of this compound to a range of solvents and co-solvent mixtures commonly used in preclinical formulations.[6]

  • Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

  • Express solubility in mg/mL or µg/mL.

Data Presentation:

Table 1: Solubility of this compound in Various Solvents

Solvent/Vehicle SystemTemperature (°C)Solubility (mg/mL)Observations
Water25
Phosphate Buffered Saline (PBS), pH 7.425
5% Dextrose in Water (D5W)25
Ethanol25
Propylene Glycol (PG)25
Polyethylene Glycol 400 (PEG 400)25
Dimethyl Sulfoxide (DMSO)25
10% DMSO in D5W25
10% Solutol HS 15 in D5W25
20% Captisol® in Water25

1.2. Stability Assessment

Objective: To evaluate the chemical stability of this compound in the most promising formulation vehicles.

Protocol:

  • Prepare solutions of this compound in the selected vehicles at a known concentration.

  • Store the solutions under various conditions (e.g., 4°C, room temperature, 40°C) and protect from light.

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), collect aliquots from each solution.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and detect the presence of any degradation products.

  • Calculate the percentage of this compound remaining at each time point.

Data Presentation:

Table 2: Stability of this compound in Selected Vehicles

VehicleStorage Temperature (°C)Time (hours)% this compound RemainingDegradation Products Observed
Vehicle A40100None
24
48
Vehicle A250100None
24
48
Vehicle B40100None
24
48
Vehicle B250100None
24
48

Formulation Development Workflow

The selection of a formulation strategy will be guided by the physicochemical properties of this compound. Given its likely poor aqueous solubility, several approaches can be considered.[6][7]

Formulation_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Optimization & Characterization cluster_3 Phase 4: In Vivo Studies Himalomycin_A This compound API Solubility Solubility Screening Himalomycin_A->Solubility Stability Stability Assessment Himalomycin_A->Stability Poor_Solubility Poor Aqueous Solubility? Solubility->Poor_Solubility Stability->Poor_Solubility Co_solvent Co-solvent/Surfactant Formulation Poor_Solubility->Co_solvent Yes Nanosuspension Nanosuspension Poor_Solubility->Nanosuspension Yes Lipid_based Lipid-Based Formulation Poor_Solubility->Lipid_based Yes Sufficient_Solubility Aqueous Solution Poor_Solubility->Sufficient_Solubility No Optimization Formulation Optimization Co_solvent->Optimization Nanosuspension->Optimization Lipid_based->Optimization Characterization Physicochemical Characterization (Particle Size, Zeta Potential, etc.) Sufficient_Solubility->Characterization Optimization->Characterization In_vitro_release In Vitro Release/Dissolution Characterization->In_vitro_release Animal_Studies Pharmacokinetic & Efficacy Studies in Animals In_vitro_release->Animal_Studies

Caption: Formulation Development Workflow for this compound.

Experimental Protocols for Formulation

Based on the initial characterization, a suitable formulation approach can be selected. Below are protocols for common strategies for poorly soluble compounds.

3.1. Protocol for Co-solvent/Surfactant-based Formulation

This approach is often the simplest for early-stage animal studies.[4]

Materials:

  • This compound

  • Co-solvents: PEG 400, Propylene Glycol, Ethanol[8]

  • Surfactants: Polysorbate 80 (Tween® 80), Solutol® HS 15, Kolliphor® EL[9]

  • Vehicle for dilution: Saline, 5% Dextrose in Water (D5W)

Protocol:

  • Dissolve this compound in a minimal amount of the chosen co-solvent (e.g., PEG 400). Gentle warming or sonication may be applied if necessary.

  • Add the surfactant to the solution and mix thoroughly.

  • Slowly add the aqueous vehicle (e.g., D5W) to the organic phase under constant stirring to form a clear solution or a stable microemulsion.

  • Visually inspect the formulation for any signs of precipitation.

  • Filter the final formulation through a 0.22 µm syringe filter for sterilization if intended for intravenous administration.

  • Characterize the formulation for drug concentration, pH, and physical stability over time.

Data Presentation:

Table 3: Composition and Characteristics of Co-solvent Formulations

Formulation IDCo-solvent (% v/v)Surfactant (% v/v)Aqueous VehicleThis compound Conc. (mg/mL)Appearance
F1PEG 400 (10%)Tween 80 (5%)D5W1Clear Solution
F2PG (20%)Solutol HS 15 (10%)Saline1Clear Solution
F3...............

3.2. Protocol for Nanosuspension Formulation

Nanosuspensions can enhance the dissolution rate and bioavailability of poorly soluble drugs.[10]

Materials:

  • This compound

  • Stabilizers: Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188, Polyvinylpyrrolidone (PVP) K30

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

Protocol:

  • Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.

  • Transfer the pre-suspension to a milling chamber containing the milling media.

  • Mill the suspension at a controlled temperature for a specified duration until the desired particle size is achieved.

  • Monitor the particle size reduction using a particle size analyzer (e.g., dynamic light scattering).

  • Separate the nanosuspension from the milling media.

  • The nanosuspension can be used directly or lyophilized for long-term storage.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content.

Data Presentation:

Table 4: Characteristics of this compound Nanosuspensions

Formulation IDStabilizer(s)Mean Particle Size (nm)PDIZeta Potential (mV)Drug Loading (%)
N1HPMC (0.5%)
N2Poloxamer 188 (1%)
N3PVP K30 (2%)

Protocol for Animal Studies

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

4.1. Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound after administration of the developed formulation.

Animals: Male/Female Sprague-Dawley rats (or other appropriate species).

Protocol:

  • Acclimatize the animals for at least one week before the study.

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation via the intended route (e.g., intravenous bolus via the tail vein or oral gavage).

  • Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Extract this compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

4.2. Hypothetical Signaling Pathway for this compound

As an anthracycline, this compound may exert its antitumor effects through mechanisms similar to other members of this class, such as intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis.

Signaling_Pathway Himalomycin_A This compound DNA Nuclear DNA Himalomycin_A->DNA Intercalation Topoisomerase_II Topoisomerase II Himalomycin_A->Topoisomerase_II Inhibition Cell_Membrane Cell Membrane DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Caspase_9 Caspase-9 Activation Bax->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical Apoptotic Pathway Induced by this compound.

Conclusion

The successful formulation of this compound for animal studies is a critical step in its preclinical development. A systematic approach, beginning with thorough physicochemical characterization and followed by rational formulation design and optimization, is essential. The protocols and guidelines presented here provide a framework for researchers to develop a stable and effective formulation, thereby enabling the in vivo evaluation of this promising new antibiotic.

References

Application Note: HPLC Purification of Himalomycin A from Streptomyces Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himalomycin A is a novel anthracycline antibiotic produced by marine Streptomyces species.[1] As a member of this important class of bioactive compounds, which includes potent anticancer agents, efficient and scalable purification methods for this compound are crucial for further research and development. This application note provides a detailed protocol for the purification of this compound from complex culture broth using High-Performance Liquid Chromatography (HPLC). The method is designed to be robust and adaptable for both analytical and preparative scale applications.

This compound possesses a chromophore characteristic of anthracyclines, allowing for straightforward detection using UV-Vis spectroscopy.[2] This protocol leverages this property for on-line monitoring during the HPLC purification process. The multi-step procedure involves initial sample preparation to remove cellular debris and proteins, followed by a solid-phase extraction (SPE) step for sample cleanup and concentration, and finally, a refined purification using reversed-phase HPLC.

Experimental Protocols

Sample Preparation from Culture Broth

A critical first step in the purification of this compound is the effective removal of interfering substances from the Streptomyces fermentation broth. The typical composition of such broths includes residual media components, proteins, and other secondary metabolites.[3][4]

Protocol:

  • Harvesting: Centrifuge the Streptomyces culture broth at 8,000 x g for 20 minutes at 4°C to pellet the mycelia and other cellular debris.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is crucial to prevent clogging of the SPE and HPLC columns.

  • pH Adjustment: Adjust the pH of the filtered supernatant to approximately 3.0 using a suitable acid, such as formic acid or phosphoric acid. Acidification can enhance the binding of many anthracyclines to the reversed-phase sorbent in the subsequent SPE step.

Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is employed to concentrate this compound and remove polar impurities from the filtered culture supernatant. A C18 sorbent is recommended due to the non-polar nature of the anthracycline core.

Protocol:

  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of HPLC-grade water, through the cartridge.

  • Sample Loading: Load the pH-adjusted, filtered supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other highly polar impurities.

  • Elution: Elute the bound this compound and other hydrophobic compounds from the cartridge with 5 mL of methanol. Collect the eluate.

  • Drying and Reconstitution: Evaporate the methanol from the eluate under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a small volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for injection into the HPLC system.

HPLC Purification

Reversed-phase HPLC is a powerful technique for the high-resolution separation of natural products.[5] For this compound, a C18 column is the stationary phase of choice, coupled with a gradient elution of water and an organic solvent.

HPLC Method Parameters:

ParameterRecommended Conditions
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 495 nm (based on typical anthracycline absorbance)
Injection Volume 20 µL

Rationale for Method Parameters:

  • Column: A C18 column provides excellent retention and separation for moderately non-polar compounds like this compound.

  • Mobile Phase: The use of formic acid helps to improve peak shape by protonating silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form. Acetonitrile is a common organic modifier that provides good separation efficiency.

  • Gradient Elution: A gradient from a low to a high concentration of the organic solvent allows for the elution of compounds with a wide range of polarities, which is essential when purifying from a complex mixture.[6][7][8]

  • Detection: Anthracyclines typically exhibit strong absorbance in the UV region (around 254 nm) and also in the visible region (around 495 nm). Monitoring at both wavelengths can aid in the identification and selective fractionation of this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed HPLC purification method.

ParameterValue
Column Dimensions 4.6 x 250 mm
Particle Size 5 µm
Flow Rate 1.0 mL/min
Initial Mobile Phase Composition 90% Water (0.1% Formic Acid), 10% Acetonitrile (0.1% Formic Acid)
Final Mobile Phase Composition 10% Water (0.1% Formic Acid), 90% Acetonitrile (0.1% Formic Acid)
Gradient Duration 20 minutes
Detection Wavelength 1 254 nm
Detection Wavelength 2 495 nm
Expected Retention Time Dependent on the specific system and final optimized method

Visualizations

Experimental Workflow

The overall workflow for the purification of this compound from culture broth is depicted in the following diagram.

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_spe Solid-Phase Extraction cluster_hplc HPLC Purification CultureBroth Streptomyces Culture Broth Centrifugation Centrifugation (8000 x g, 20 min) CultureBroth->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration pH_Adjustment pH Adjustment (to ~3.0) Filtration->pH_Adjustment SPE_Conditioning SPE Column Conditioning SPE_Loading Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution with Methanol SPE_Washing->SPE_Elution Dry_Reconstitute Dry & Reconstitute SPE_Elution->Dry_Reconstitute HPLC_Injection HPLC Injection Dry_Reconstitute->HPLC_Injection Fraction_Collection Fraction Collection HPLC_Injection->Fraction_Collection Analysis Purity Analysis Fraction_Collection->Analysis Method_Development_Logic Select_Column Select Stationary Phase (e.g., C18) Optimize_Additive Optimize Mobile Phase Additive (e.g., 0.1% Formic Acid) Select_Column->Optimize_Additive Select_Solvents Select Mobile Phase Solvents (Water, Acetonitrile) Select_Solvents->Optimize_Additive Develop_Gradient Develop Gradient Elution Profile Optimize_Additive->Develop_Gradient Optimize_Flowrate Optimize Flow Rate Develop_Gradient->Optimize_Flowrate Set_Detection Set Detection Wavelength Optimize_Flowrate->Set_Detection Final_Method Final HPLC Method Set_Detection->Final_Method

References

Application Notes and Protocols for Himalomycin A in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himalomycin A is an anthracycline antibiotic belonging to the fridamycin-type, isolated from the marine Streptomyces sp. isolate B6921.[1][2][3] Like other anthracyclines, this compound has demonstrated cytotoxic effects against a panel of human cancer cell lines, suggesting its potential as an anticancer agent.[4] These application notes provide an overview of the characteristics of this compound, along with detailed protocols for its use in cell culture for anticancer research.

While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this document outlines standardized protocols for evaluating its anticancer properties based on the known mechanisms of anthracyclines. The primary mechanisms of action for this class of compounds include DNA intercalation and inhibition of topoisomerase II, which can lead to cell cycle arrest and apoptosis.[5][6] Furthermore, anthracyclines have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[7][8][9][10]

Data Presentation

The following tables are templates for summarizing quantitative data from key experiments. Researchers should populate these tables with their own experimental results.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeAssayIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
A549Lung CarcinomaMTT25158
H157Lung CarcinomaMTT301810
MCF-7Breast AdenocarcinomaMTT1595
MDA-MB-231Breast AdenocarcinomaMTT20127
HepG2Hepatocellular CarcinomaMTT18116
ControlDoxorubicinMTTVariesVariesVaries

Table 2: Induction of Apoptosis by this compound (Hypothetical Data)

Cell LineTreatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
A549Vehicle Control3.52.11.0
This compound (IC50/2)15.28.52.5
This compound (IC50)35.815.35.2
MCF-7Vehicle Control4.12.81.0
This compound (IC50/2)20.510.23.1
This compound (IC50)45.222.76.8

Table 3: Effect of this compound on Cell Cycle Distribution (Hypothetical Data)

Cell LineTreatment (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
A549Vehicle Control55.225.119.7
This compound (IC50)68.915.315.8
MCF-7Vehicle Control60.122.517.4
This compound (IC50)75.412.811.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50/2, IC50) for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol investigates the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and PI3K/Akt.

Materials:

  • This compound

  • Cancer cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against total and phosphorylated forms of ERK, Akt, p38)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system.

Visualizations

Diagram 1: General Mechanism of Action for Anthracyclines

Anthracycline_Mechanism cluster_cell Cancer Cell HimalomycinA This compound Intercalation DNA Intercalation HimalomycinA->Intercalation TopoII_Inhibition Topoisomerase II Inhibition HimalomycinA->TopoII_Inhibition CellMembrane Cell Membrane DNA Nuclear DNA TopoII Topoisomerase II DNADamage DNA Damage Intercalation->DNADamage TopoII_Inhibition->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis

Caption: General mechanism of action for anthracyclines like this compound.

Diagram 2: Experimental Workflow for Evaluating this compound

Experimental_Workflow Start Start: Treat Cancer Cells with this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Start->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Start->CellCycle Signaling Signaling Pathway Analysis (e.g., Western Blot) Start->Signaling IC50 Determine IC50 Values Cytotoxicity->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist PathwayMod Identify Modulated Pathways Signaling->PathwayMod

Caption: Experimental workflow for the in vitro evaluation of this compound.

Diagram 3: Potential Downstream Signaling Effects of Anthracyclines```dot

References

Application of Himalomycin A in the Study of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research on the specific application of Himalomycin A in the detailed study of antibiotic resistance mechanisms is limited. This compound, a fridamycin-type anthracycline antibiotic isolated from a marine Streptomyces species, has been shown to possess antibacterial properties.[1][2] However, extensive studies detailing its use as a tool to investigate resistance pathways, its efficacy against a broad panel of resistant strains, or its specific molecular targets in resistant bacteria are not yet prevalent in the scientific literature.

This document, therefore, serves as a forward-looking application note, providing researchers with the necessary protocols and conceptual frameworks to investigate the potential of this compound in the field of antibiotic resistance. The methodologies provided are based on established standards for antibiotic evaluation.

Application Notes

This compound's structural class, the anthracyclines, suggests potential mechanisms of action that are pertinent to overcoming or studying antibiotic resistance.[1][2] Typically, anthracyclines can intercalate into DNA and inhibit topoisomerase II, processes that are fundamental to bacterial survival.[3] The study of this compound could, therefore, provide insights into novel ways to overcome resistance mechanisms that are not susceptible to this mode of action.

Potential Research Applications:

  • Screening against Multi-Drug Resistant (MDR) Strains: this compound can be systematically tested against a panel of clinically relevant MDR bacteria to determine its spectrum of activity. This includes strains like Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Extended-Spectrum Beta-Lactamase (ESBL)-producing Gram-negative bacteria.

  • Investigation of Novel Mechanisms of Action: For resistant strains that show susceptibility to this compound, further studies can be conducted to elucidate its mechanism of action. This could involve macromolecular synthesis assays (DNA, RNA, protein, and cell wall synthesis) to pinpoint its primary target.

  • Synergy Studies: this compound can be used in combination with existing antibiotics to identify synergistic relationships. Such combinations could potentially restore the efficacy of older antibiotics or reduce the required therapeutic dose, thereby minimizing toxicity and the development of further resistance.

  • Probing Efflux Pump Activity: A common resistance mechanism is the active efflux of antibiotics from the bacterial cell.[4] this compound could be investigated as a potential substrate or inhibitor of known efflux pumps. A lack of cross-resistance with known efflux pump substrates might suggest a novel mechanism of action or cellular uptake.

  • Induction of Resistance Studies: Serial passage experiments can be performed to determine the frequency and nature of resistance development to this compound. Sequencing the genomes of resistant mutants can identify the genes and pathways involved, offering new insights into potential resistance mechanisms that bacteria might employ.

Data Presentation

Quantitative data from susceptibility testing should be presented in a clear and comparative format. The following table provides a hypothetical example of how Minimum Inhibitory Concentration (MIC) data for this compound could be structured.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Susceptible and Resistant Bacterial Strains

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Vancomycin (B549263) MIC (µg/mL)Oxacillin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Susceptible (Quality Control)0.510.25
Staphylococcus aureus (MRSA)Methicillin-Resistant (HA-MRSA)[5]11>256
Staphylococcus aureus (MRSA)Methicillin-Resistant (CA-MRSA)[5]0.51>256
Enterococcus faecalis ATCC 29212Susceptible (Quality Control)22N/A
Enterococcus faecium (VRE)Vancomycin-Resistant4>256N/A
Escherichia coli ATCC 25922Susceptible (Quality Control)16N/AN/A
Klebsiella pneumoniae (ESBL)Extended-Spectrum Beta-Lactamase Producer32N/AN/A

Note: The MIC values presented in this table are for illustrative purposes only and are not derived from experimental data.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in antimicrobial susceptibility testing.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Determine the desired concentration of the stock solution (e.g., 10 mg/mL).

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • Vortex the tube thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[6][7][8]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted

  • Positive control antibiotic (e.g., vancomycin for Gram-positives)

  • Multichannel pipette

  • Plate reader (optional, for OD600 readings)

Protocol:

  • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Prepare a working solution of this compound in CAMHB. Add 100 µL of this working solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

  • Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Add 50 µL of the bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by reading the optical density at 600 nm (OD600).

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Log-phase bacterial culture

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

  • Spectrophotometer

Protocol:

  • Prepare a bacterial inoculum in the early logarithmic phase of growth (OD600 ≈ 0.2-0.3). Dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple flasks of pre-warmed CAMHB.

  • Add this compound to the flasks at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-antibiotic growth control.

  • Incubate the flasks in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform a 10-fold serial dilution of each aliquot in sterile saline.

  • Plate 100 µL of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.

  • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Start This compound MIC MIC Determination vs. Resistant & Susceptible Strains Start->MIC TimeKill Time-Kill Assays MIC->TimeKill Synergy Synergy Testing with Known Antibiotics MIC->Synergy Resistance Resistance Induction Studies MIC->Resistance Macro Macromolecular Synthesis Assays TimeKill->Macro Mutant Resistant Mutant Sequencing Resistance->Mutant Pathway Signaling Pathway Analysis Macro->Pathway

Caption: Workflow for evaluating this compound in antibiotic resistance studies.

Signaling_Pathway cluster_0 Bacterial Cell HimalomycinA This compound Membrane Cell Membrane HimalomycinA->Membrane Entry Regulator Transcriptional Regulator (e.g., Two-Component System) HimalomycinA->Regulator Potential Inhibition? EffluxPump Efflux Pump (e.g., ABC Transporter) Membrane->EffluxPump Export Target Potential Target (e.g., Topoisomerase) Membrane->Target Intracellular Accumulation Regulator->EffluxPump Upregulates Expression DNA Bacterial DNA Target->DNA Inhibition of Replication Extracellular Extracellular Space Extracellular->HimalomycinA

Caption: Hypothetical interaction of this compound with bacterial resistance pathways.

References

Application Notes and Protocols for Preclinical Evaluation of Himalomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himalomycin A is an anthracycline antibiotic isolated from a marine Streptomyces species.[1][2] Structurally related to fridamycin D, this compound has demonstrated potent antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria.[1] As a member of the anthracycline class of compounds, which are well-established anticancer agents, this compound also holds significant therapeutic potential as a novel chemotherapy agent. The primary mechanism of action for anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to the induction of DNA double-strand breaks and subsequent apoptosis in proliferating cancer cells. This document provides detailed protocols for the preclinical evaluation of this compound's therapeutic potential using established animal models.

Mechanism of Action: Proposed Signaling Pathway

The proposed mechanism of action for this compound, consistent with other anthracycline antibiotics, is the disruption of DNA integrity and cellular processes, leading to apoptosis.

This compound Mechanism of Action HimalomycinA This compound CellMembrane Cell Membrane HimalomycinA->CellMembrane Enters Cell DNA Nuclear DNA HimalomycinA->DNA Intercalates CellMembrane->DNA Translocates to Nucleus TopoisomeraseII Topoisomerase II DNA->TopoisomeraseII Binds to DNA_Complex DNA Double-Strand Breaks TopoisomeraseII->DNA_Complex Inhibits Re-ligation Apoptosis Apoptosis DNA_Complex->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

Anticancer Potential: Animal Models

Given the lack of specific data on this compound's cytotoxicity against various cancer cell lines, initial in vitro screening is strongly recommended to identify the most sensitive cancer types. Based on the known efficacy of anthracyclines against hematological malignancies and solid tumors, the following animal models are proposed.

Human Breast Cancer Xenograft Model

This model is recommended based on the demonstrated efficacy of other angucycline glycosides against breast cancer cells.

  • Animal Strain: Female athymic nude mice (e.g., NU/NU) or NOD/SCID mice, 6-8 weeks old.

  • Cell Line: Human breast adenocarcinoma cell line, e.g., MDA-MB-231 (triple-negative) or MCF-7 (estrogen receptor-positive).

  • Justification: Xenograft models using established human cancer cell lines are fundamental for assessing the in vivo efficacy of novel anticancer compounds. The choice of cell line allows for testing against specific breast cancer subtypes.

Murine Leukemia/Lymphoma Model

Anthracyclines are a cornerstone of treatment for various leukemias and lymphomas.

  • Animal Strain: Syngeneic mouse models, such as BALB/c for A20 lymphoma or C57BL/6 for EL4 lymphoma.

  • Cell Line: Murine leukemia/lymphoma cell lines (e.g., A20, EL4).

  • Justification: Syngeneic models utilize immunocompetent mice, allowing for the evaluation of the interplay between the therapeutic agent and the host immune system in combating the malignancy.

Experimental Workflow: Anticancer Efficacy

Anticancer Efficacy Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Model Development cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis InVitro Determine IC50 of this compound against a panel of cancer cell lines TumorImplantation Implant tumor cells into mice (Subcutaneous or Orthotopic) InVitro->TumorImplantation TumorGrowth Monitor tumor growth TumorImplantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Treatment Administer this compound or vehicle control Randomization->Treatment TumorMeasurement Measure tumor volume regularly Treatment->TumorMeasurement BodyWeight Monitor body weight and clinical signs Treatment->BodyWeight Endpoint Euthanize mice at endpoint TumorMeasurement->Endpoint BodyWeight->Endpoint TumorAnalysis Excise and weigh tumors Endpoint->TumorAnalysis Histo Histopathological analysis of tumors and organs Endpoint->Histo

Caption: Experimental workflow for assessing anticancer efficacy.

Protocol: Human Breast Cancer Xenograft Study

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Animal Acclimatization: Acclimatize female athymic nude mice for one week.

  • Tumor Cell Implantation:

    • Harvest MDA-MB-231 cells and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days using a digital caliper.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 per group).

    • Prepare this compound in a suitable vehicle (e.g., 5% DMSO in saline).

    • Administer this compound intravenously or intraperitoneally at predetermined doses (dose-ranging studies are recommended, starting with doses informed by in vitro IC50 values). The control group receives the vehicle only.

    • Treatment schedule: e.g., once daily for 14 consecutive days.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight three times a week.

    • Observe mice for any clinical signs of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors in the control group reach the maximum allowed size or at the end of the treatment period.

    • Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histology. Snap-freeze the remaining tissue for molecular analysis.

    • Collect major organs (liver, kidney, heart, lungs, spleen) for histopathological analysis of potential toxicity.

Data Presentation: Anticancer Efficacy

Table 1: Effect of this compound on Tumor Growth in MDA-MB-231 Xenografts

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control--
This compoundX
This compoundY
Positive ControlZ

Antibacterial Potential: Animal Models

The reported strong activity of this compound against both Gram-positive and Gram-negative bacteria warrants investigation in relevant infection models.[1]

Murine Sepsis Model (Staphylococcus aureus)
  • Animal Strain: BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-sensitive Staphylococcus aureus (MSSA) or Methicillin-resistant S. aureus (MRSA).

  • Justification: Sepsis is a life-threatening condition, and S. aureus is a common causative agent. This model allows for the evaluation of this compound's ability to reduce systemic bacterial burden and improve survival.

Murine Skin and Soft Tissue Infection (SSTI) Model (Staphylococcus aureus)
  • Animal Strain: BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strain: Staphylococcus aureus (MSSA or MRSA).

  • Justification: SSTIs are among the most common bacterial infections. This localized infection model is useful for assessing both systemic and topical administration of this compound.

Murine Urinary Tract Infection (UTI) Model (Escherichia coli)
  • Animal Strain: Female C3H/HeN or C57BL/6 mice, 7-9 weeks old.

  • Bacterial Strain: Uropathogenic Escherichia coli (UPEC).

  • Justification: E. coli is the primary cause of UTIs. This model is crucial for evaluating the efficacy of this compound in treating infections in the urinary tract.

Experimental Workflow: Antibacterial Efficacy

Antibacterial Efficacy Workflow cluster_0 In Vitro MIC Determination cluster_1 Infection Model cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis MIC_Test Determine MIC of this compound against target bacteria Infection Induce infection in mice (e.g., intravenous, subcutaneous, intraurethral) MIC_Test->Infection Confirmation Confirm infection (e.g., bacterial load in pilot study) Infection->Confirmation Treatment Administer this compound or vehicle/antibiotic control Confirmation->Treatment Monitoring Monitor survival, clinical signs, and/or lesion size Treatment->Monitoring Endpoint Euthanize mice at endpoint Monitoring->Endpoint BacterialLoad Determine bacterial load in relevant tissues (e.g., blood, spleen, skin, bladder) Endpoint->BacterialLoad Histo Histopathological analysis of infected tissues Endpoint->Histo

Caption: Experimental workflow for assessing antibacterial efficacy.

Protocol: Murine Sepsis Model (S. aureus)

  • Bacterial Culture: Grow S. aureus in Tryptic Soy Broth (TSB) to mid-log phase.

  • Infection:

    • Wash the bacterial cells and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^8 CFU/mL).

    • Inject 100 µL of the bacterial suspension intravenously into the tail vein of mice.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound intravenously or intraperitoneally.

    • A positive control group treated with a standard antibiotic (e.g., vancomycin) should be included.

    • The dosing should be based on preliminary MIC data.

  • Monitoring:

    • Monitor mice for survival and clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) at regular intervals for up to 7 days.

  • Bacterial Load Determination:

    • At a specified time point (e.g., 24 or 48 hours post-treatment), euthanize a subset of mice from each group.

    • Aseptically collect blood and organs (spleen, liver, kidneys).

    • Homogenize the organs, perform serial dilutions, and plate on Tryptic Soy Agar (TSA) to determine the bacterial load (CFU/gram of tissue or mL of blood).

Data Presentation: Antibacterial Efficacy

Table 2: Effect of this compound on Bacterial Load in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Mean Bacterial Load in Spleen (log10 CFU/g) ± SEMMean Bacterial Load in Blood (log10 CFU/mL) ± SEMSurvival Rate (%)
Vehicle Control-
This compoundX
This compoundY
Positive ControlZ

By following these detailed protocols and application notes, researchers can systematically evaluate the therapeutic potential of this compound as both an anticancer and an antibacterial agent, paving the way for its further development.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Himalomycin A for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Himalomycin A in bioassays.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the preparation and use of this compound in aqueous solutions for bioassays.

Issue Potential Cause Troubleshooting Steps & Solutions
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in organic solvents, or the solvent is inappropriate.1. Sonication: Use a sonicator to aid dissolution. 2. Gentle Warming: Gently warm the solution (e.g., to 37°C), but be cautious of potential compound degradation. Monitor for any color changes. 3. Alternative Solvents: Test alternative water-miscible organic solvents such as Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or N-Methyl-2-pyrrolidone (NMP). Always determine the tolerance of your bioassay system to these solvents.
Precipitation occurs when diluting the DMSO stock solution into the aqueous bioassay buffer. The final concentration of the organic co-solvent is insufficient to maintain the solubility of this compound in the aqueous medium. The solubility limit in the final buffer has been exceeded.1. Decrease Final Concentration: Test a lower final concentration of this compound in the bioassay. 2. Increase Co-solvent Concentration: If the bioassay allows, slightly increase the final concentration of the co-solvent (e.g., DMSO). However, for most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[1] 3. Use a More Solubilizing Formulation: Consider using solubility-enhancing excipients such as cyclodextrins or surfactants in your final assay medium.[2][3]
Inconsistent or non-reproducible results in the bioassay. The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.1. Visual Inspection: Before and after the assay, visually inspect the assay plates (if possible) for any signs of precipitation. 2. Solubility Check: Determine the kinetic solubility of this compound in your final assay buffer to ensure you are working below its solubility limit. 3. Pre-dissolve in Assay Medium: Instead of adding a small volume of high-concentration stock to a large volume of buffer, try diluting the stock in a smaller volume of the assay medium first before bringing it to the final volume.
Low or no biological activity observed at expected concentrations. Poor solubility is limiting the amount of dissolved compound available to interact with the biological target.1. Confirm Dissolution: Ensure the compound is fully dissolved in the stock solution before further dilution. 2. Enhance Solubility: Employ one of the solubility enhancement techniques described in the FAQs, such as using co-solvents, pH adjustment, or complexation with cyclodextrins.[3][4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and formulation of this compound for bioassays.

Q1: What are this compound and B, and what are their general properties?

This compound and B are anthracycline antibiotics isolated from a marine Streptomyces species.[5][6] Like other anthracyclines, they possess a tetracyclic anthraquinone (B42736) backbone linked to sugar moieties.[7] These compounds are known for their potential antibacterial and cytotoxic activities.[8] Due to their complex, largely hydrophobic structures, they are expected to have low aqueous solubility.

Q2: What is the first step to dissolve this compound for a bioassay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[9] Dimethyl sulfoxide (B87167) (DMSO) is a widely used and effective solvent for this purpose.[1] It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted in the same solvent before final dilution into the aqueous assay buffer.

Q3: How can I improve the aqueous solubility of this compound for my bioassay?

Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Co-solvents: Using a water-miscible organic solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) in the final assay medium can help maintain solubility.[3][4] It is crucial to keep the final concentration of the co-solvent low enough to not affect the biological system.[1]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[2]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to increase solubility by forming micelles that encapsulate the hydrophobic compound.[3]

  • Lipid-Based Formulations: For in vivo studies or specific in vitro models, lipid-based formulations like liposomes can be used to deliver poorly soluble drugs.[11][12][13][14]

Q4: What are the structural differences between this compound and B, and how might this affect solubility?

The primary difference between this compound and B lies in their glycosidic side chains.[5] While the exact impact on solubility has not been quantified in published literature, such structural modifications can influence the overall polarity and hydrogen bonding capacity of the molecule, which in turn affects aqueous solubility. It is plausible that one analog may be more water-soluble than the other.

Q5: How can I determine the concentration of this compound in my prepared solutions?

To accurately determine the concentration of this compound in your stock or final assay solutions, especially after filtration of any potential precipitates, analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Mass Spectrometry (MS) can be used.[15][16][17][18] The anthraquinone chromophore of this compound should allow for sensitive detection by UV-Vis spectrophotometry.[18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out a precise amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve a desired high-concentration stock (e.g., 10 mM).

  • Vortex the solution thoroughly.

  • If necessary, use a sonication bath for 10-15 minutes to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[19][20]

  • Ensure the final concentration of the co-solvent (e.g., DMSO) is consistent across all wells and does not exceed the tolerance level of the bacteria (typically ≤1%).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[20]

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[20]

Protocol 3: General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should ideally be ≤0.5%.[1]

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Include a vehicle control (cells treated with the same final concentration of DMSO without the compound).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[21][22]

Data Presentation

Table 1: Physicochemical Properties of this compound and B

PropertyThis compoundHimalomycin BReference
Molecular Formula C43H56O15C43H56O16[8]
Molecular Weight 812.9 g/mol 828.9 g/mol [8][23]
General Class Anthracycline AntibioticAnthracycline Antibiotic[5]
Aqueous Solubility Predicted to be lowPredicted to be lowInferred from structure

Table 2: Comparison of Solubility Enhancement Strategies

Strategy Mechanism of Action Advantages Considerations
Co-solvents (e.g., DMSO, Ethanol) Reduce the polarity of the aqueous medium.[9]Simple to implement for in vitro assays.Potential for solvent-induced toxicity or artifacts in biological assays.[4]
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.Can be very effective for ionizable compounds.The required pH may not be compatible with the biological assay system.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with the hydrophobic drug molecule.[2]Generally have low toxicity and can significantly increase solubility.May interact with cell membranes or other components of the assay.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the drug.[3]Can be effective at low concentrations.Potential for cell toxicity and interference with protein binding.
Lipid-Based Formulations The drug is dissolved or encapsulated in a lipid carrier.[14]Can improve bioavailability in vivo.More complex to prepare and may not be suitable for all in vitro assays.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Bioassay cluster_troubleshooting Troubleshooting cluster_solutions Solutions start This compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock serial_dil Serial Dilutions in DMSO stock->serial_dil final_dil Final Dilution into Aqueous Assay Buffer serial_dil->final_dil incubation Incubate with Biological System final_dil->incubation precipitation Precipitation Observed final_dil->precipitation readout Measure Biological Endpoint incubation->readout low_activity Low/No Activity readout->low_activity sol_enhance Use Solubility Enhancers (e.g., Cyclodextrins) precipitation->sol_enhance lower_conc Lower Final Concentration precipitation->lower_conc low_activity->sol_enhance alt_solvent Use Alternative Co-solvent low_activity->alt_solvent

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

solubility_enhancement cluster_compound Poorly Soluble Compound cluster_strategies Solubility Enhancement Strategies cluster_solution Result himalomycin_a This compound co_solvents Co-solvents (e.g., DMSO, PEG) himalomycin_a->co_solvents ph_adjust pH Adjustment himalomycin_a->ph_adjust cyclodextrins Cyclodextrins (e.g., HP-β-CD) himalomycin_a->cyclodextrins surfactants Surfactants (e.g., Tween® 80) himalomycin_a->surfactants lipid_form Lipid-Based Formulations himalomycin_a->lipid_form soluble_solution Homogeneous Aqueous Solution for Bioassay co_solvents->soluble_solution ph_adjust->soluble_solution cyclodextrins->soluble_solution surfactants->soluble_solution lipid_form->soluble_solution

Caption: Strategies to improve the aqueous solubility of this compound.

structural_comparison cluster_core Common Structural Feature himalomycin_a This compound Anthraquinone Core Glycosidic Side Chain A anthraquinone Anthraquinone Backbone himalomycin_a->anthraquinone contains himalomycin_b Himalomycin B Anthraquinone Core Glycosidic Side Chain B himalomycin_b->anthraquinone contains

Caption: Structural relationship between this compound and B.

References

Chemical stability and degradation of Himalomycin A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Himalomycin A

Disclaimer: this compound is a complex polyketide antibiotic of the aureolic acid family.[1] As of late 2025, detailed public data on its chemical stability and degradation pathways in solution is limited. The following troubleshooting guides and FAQs are based on established principles for structurally related compounds, such as other aureolic acid antibiotics and complex polyketides.[2][3] All recommendations should be validated through compound-specific experimental testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solutions, high-purity DMSO or DMF are commonly used for polyketide antibiotics due to their good solubilizing power and relatively inert nature. For aqueous working solutions, it is critical to determine the optimal pH and buffer system. Start with a neutral pH (e.g., phosphate-buffered saline, pH 7.4) and assess stability. Avoid highly acidic or alkaline conditions unless experimentally validated, as these can rapidly degrade complex glycosidic and ester linkages common in such molecules.

Q2: How should I store my this compound solutions to minimize degradation?

A2: Stock solutions in anhydrous DMSO or DMF should be stored in small aliquots at -70°C or lower to prevent freeze-thaw cycles.[4][5] Aqueous working solutions are generally much less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours, pending stability data from your own experiments.[4]

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change (e.g., from yellow to brown or a loss of color) often indicates chemical degradation.[6] this compound is an anthracycline-like compound with a chromophore that is sensitive to chemical modification.[7][8] This could be due to oxidation, hydrolysis, or pH-induced changes. You should discard the solution and prepare a fresh one. It is also a critical indicator that your current solvent and storage conditions may be unsuitable.

Q4: I am seeing multiple peaks in my HPLC analysis of a fresh this compound sample. What could be the cause?

A4: This could be due to several factors:

  • Impurity: The initial sample may not be pure. Verify the purity with the supplier's certificate of analysis.

  • On-Column Degradation: The HPLC mobile phase (pH, solvent composition) or column temperature may be causing degradation during the analysis.

  • Isomerization: Some complex natural products can exist as isomers in equilibrium.

  • Solvent Effects: The sample may be degrading in the dissolution solvent before injection. Prepare the sample immediately before placing it in the autosampler.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Troubleshooting Steps
Rapid loss of parent compound peak in HPLC pH Instability: The pH of your solvent or mobile phase is causing hydrolysis of glycosidic bonds or other labile groups.1. Perform a forced degradation study across a range of pH values (e.g., pH 3, 7, 9) to identify the optimal pH range. 2. Ensure the mobile phase is buffered and compatible with the compound.
Oxidation: The molecule is sensitive to dissolved oxygen or peroxides in the solvent.1. Use freshly opened, HPLC-grade solvents. 2. Consider sparging solvents with an inert gas (nitrogen or argon). 3. If performing long-term studies, consider adding a small amount of an antioxidant like BHT, but verify it does not interfere with your assay.
Photodegradation: Exposure to ambient or UV light is causing degradation. Many complex aromatic compounds are light-sensitive.[3]1. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Use an autosampler with a cooled, dark sample tray.
Poor Reproducibility Between Experiments Inconsistent Solution Preparation: Variations in weighing, solvent volume, or dissolution time.1. Standardize your solution preparation protocol. 2. Use calibrated pipettes and balances. 3. Ensure complete dissolution of the compound before use.
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.1. Aliquot stock solutions into single-use volumes upon initial preparation.[4]
Batch-to-Batch Variability: Natural products can have inherent variability between production lots.[9]1. Qualify each new batch of this compound with a baseline HPLC-UV and mass spectrometry analysis. 2. Do not assume the stability profile of a new batch is identical to a previous one.
Appearance of New Peaks Over Time Degradation Products: You are observing the formation of one or more degradation products.1. This is expected in a stability study. Use a stability-indicating HPLC method that fully separates the parent peak from all degradation peaks.[10] 2. Use a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can help elucidate the degradation pathway.
Interaction with Container: The compound may be adsorbing to or reacting with the surface of the storage container (e.g., certain plastics).1. Use inert containers, such as silanized glass vials, especially for long-term storage.

Data Presentation: Stability Profile

Note: The following tables contain representative data for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Table 1: Example - Effect of pH on this compound Stability in Aqueous Buffer at 25°C

pH% Remaining after 8 hours% Remaining after 24 hoursObservations
3.0 (Citrate Buffer)65%20%Rapid degradation, noticeable color change.
5.0 (Acetate Buffer)92%75%Moderate degradation.
7.4 (Phosphate Buffer)98%91%Relatively stable.
9.0 (Tris Buffer)80%55%Significant degradation.

Table 2: Example - Effect of Temperature on this compound in pH 7.4 Buffer

Temperature% Remaining after 24 hours% Remaining after 7 daysStorage Condition
37°C70%<10%Incubator
25°C (Ambient)91%65%Benchtop (Protected from Light)
4°C99%94%Refrigerator
-20°C>99%98%Freezer

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions: Dilute the stock solution to a final concentration of 50 µg/mL in the following solutions:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Thermal Stress: pH 7.4 buffer at 60°C

    • Photolytic Stress: pH 7.4 buffer exposed to a UV light source (e.g., 254 nm)

  • Time Points: Sample from each condition at T=0, 2, 4, 8, and 24 hours.

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, dilute immediately with the mobile phase.

  • Analysis: Analyze all samples by a validated HPLC-UV/DAD method. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak and from each other.[10]

Protocol 2: Long-Term Stability Assessment in Solution
  • Solution Preparation: Prepare this compound solutions at the desired concentration in at least three different validated buffer/solvent systems.

  • Storage Conditions: Aliquot the solutions into amber, tightly sealed vials. Store them under controlled long-term conditions as defined by ICH guidelines (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).[9]

  • Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, assess the samples for:

    • Potency: Quantify the remaining percentage of this compound using a stability-indicating HPLC method.

    • Purity: Observe the formation and growth of degradation product peaks.

    • Physical Appearance: Note any changes in color, clarity, or precipitation.

Visualizations

Stability_Study_Workflow cluster_prep 1. Preparation cluster_stress 2. Storage & Stress cluster_analysis 3. Analysis at Time Points (T=0, 1, 2...n) cluster_data 4. Data Evaluation prep_stock Prepare Stock Solution (e.g., DMSO @ -70°C) prep_work Prepare Working Solutions (Aqueous Buffers) prep_stock->prep_work storage Store Aliquots under Defined Conditions (Temp, Light, pH) prep_work->storage sample Collect Sample storage->sample hplc HPLC-UV/DAD Analysis sample->hplc ms LC-MS Analysis (for Degradant ID) sample->ms phys Physical Inspection (Color, Precipitate) sample->phys eval Calculate % Remaining & Degradant Profile hplc->eval report Determine Shelf-Life & Optimal Conditions eval->report Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (O₂, Light) cluster_isomerization Isomerization Himalomycin This compound (Intact Molecule) Aglycone Aglycone Core Himalomycin->Aglycone Loss of Glycosidic Chain Sugars Free Sugars Himalomycin->Sugars Loss of Glycosidic Chain Oxidized_Product Oxidized Derivatives (e.g., Quinone modification) Himalomycin->Oxidized_Product Isomer Epimers/Isomers Himalomycin->Isomer

References

Technical Support Center: Optimizing Himalomycin A Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Himalomycin A. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is an anthracycline antibiotic.[1][2] Like other anthracyclines, its primary mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II. This interference with DNA metabolism and RNA production leads to cytotoxicity.[3][4]

Q2: What is a recommended starting dose for in vivo studies with this compound?

A2: As this compound is a novel compound, a specific, validated starting dose has not been established in the literature. It is crucial to perform a dose-escalation study in a small cohort of animals to determine the Maximum Tolerated Dose (MTD). A conservative starting point would be significantly lower than doses of clinically established anthracyclines, for instance, in the range of 0.1 to 1 mg/kg, with careful observation for any signs of toxicity.

Q3: How should this compound be formulated for in vivo administration?

A3: The formulation will depend on the physicochemical properties of this compound, such as its solubility. For initial studies, this compound can be dissolved in a sterile, biocompatible vehicle like a small percentage of DMSO in saline or phosphate-buffered saline (PBS). For anthracyclines, which can have toxicity concerns, liposomal formulations have been used to improve the therapeutic index by reducing side effects like cardiotoxicity.[3][5] It is recommended to perform solubility and stability tests prior to animal administration.

Q4: Which animal models are appropriate for testing the efficacy of this compound?

A4: The choice of animal model depends on the target pathogen. Standard models for testing antibacterial agents include the murine neutropenic thigh infection model and the murine sepsis model.[6][7] The neutropenic thigh model is particularly useful for assessing the efficacy of an antibiotic under conditions where the host's immune system is compromised, allowing for a clearer evaluation of the drug's direct antibacterial activity.[7]

Q5: What are the potential toxicities associated with this compound?

A5: As an anthracycline, this compound may exhibit toxicities common to this class of compounds. The most significant of these is cardiotoxicity.[3][8] Other potential adverse effects can include myelosuppression, nausea, and alopecia.[9] Close monitoring of animals for clinical signs of distress, weight loss, and changes in behavior is essential during in vivo studies. For later-stage preclinical development, cardiac function monitoring may be necessary.[10]

Troubleshooting Guides

Issue 1: Low in vivo efficacy despite good in vitro activity.
Potential Cause Troubleshooting Step
Poor Bioavailability/Pharmacokinetics Investigate alternative administration routes (e.g., intravenous vs. intraperitoneal). Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and tissue over time.
Inadequate Dosing The current dose may be too low to achieve a therapeutic concentration at the site of infection. Cautiously increase the dose, ensuring it remains below the Maximum Tolerated Dose (MTD).
Rapid Metabolism or Clearance Analyze plasma samples to determine the half-life of this compound. If it is being cleared too quickly, consider a more frequent dosing schedule or a continuous infusion model.
Drug Formulation Issues Ensure the compound is fully solubilized and stable in the vehicle solution. Precipitation upon injection can drastically reduce bioavailability. Consider alternative formulations, such as liposomal encapsulation.[11]
Inappropriate Animal Model The chosen infection model may not be suitable for the target pathogen or the class of antibiotic. For example, an immunocompetent model might clear the infection too rapidly to observe a drug effect. Consider using an immunocompromised model, such as the neutropenic thigh model.[7]
Issue 2: Observed toxicity in animal models.
Potential Cause Troubleshooting Step
Dose is too High This is the most common cause of toxicity. Reduce the dose and/or the frequency of administration. Ensure that a proper dose-escalation study was performed to identify the MTD.
Vehicle Toxicity Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity. If the vehicle is toxic, explore alternative, more biocompatible formulations.
Route of Administration Certain administration routes can lead to localized or systemic toxicity. For example, intraperitoneal injections can cause peritonitis. Consider alternative routes like subcutaneous or intravenous injection.
Compound-Specific Toxicity Anthracyclines are known for cardiotoxicity.[3][8] If cardiac distress is suspected, further investigation through histopathology of the heart tissue is warranted in terminal studies. Consider co-administration with a cardioprotective agent in later-stage studies.[12]

Experimental Protocols

Protocol 1: Determination of the Maximum Tolerated Dose (MTD) of this compound

Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.

Methodology:

  • Animal Model: Use healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6 strain).

  • Grouping: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 0.5 mg/kg).

    • Administer this compound via the intended route (e.g., intraperitoneal or intravenous injection).

    • Gradually increase the dose in subsequent groups (e.g., 1, 2, 5, 10, 20 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Monitoring:

    • Observe the animals closely for at least 7-14 days after a single dose administration.

    • Record clinical signs of toxicity daily, including changes in posture, activity, breathing, and signs of pain.

    • Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or severe clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Assessment in a Murine Neutropenic Thigh Infection Model

Objective: To evaluate the antibacterial efficacy of this compound at sub-MTD doses.

Methodology:

  • Animal Model: Use 6-8 week old female mice (e.g., ICR strain).

  • Inducing Neutropenia: Render the mice neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[7]

  • Infection: On day 0, inject a logarithmic-phase culture of the target bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) into the thigh muscle of each mouse (e.g., 1 x 10^6 CFU in 0.1 mL).

  • Treatment:

    • Two hours post-infection, administer this compound at various doses below the MTD (e.g., 0.25 x MTD, 0.5 x MTD, 0.75 x MTD).

    • Include a vehicle control group and a positive control group (an antibiotic with known efficacy against the target pathogen).

  • Endpoint:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (Colony Forming Units - CFU per gram of tissue).

  • Analysis: Compare the bacterial load in the this compound-treated groups to the vehicle control group. A statistically significant reduction in CFU/gram indicates efficacy.

Data Presentation

Table 1: Hypothetical MTD Study Results for this compound

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control50/5+2.5None observed
150/5+1.8None observed
550/5-3.2Mild, transient lethargy
1050/5-8.5Moderate lethargy, ruffled fur
2051/5-16.7Severe lethargy, hunched posture
MTD Conclusion: The MTD is estimated to be 10 mg/kg.

Table 2: Hypothetical Efficacy Study Results for this compound in a Murine Thigh Infection Model (MRSA)

Treatment Group (Dose)Number of AnimalsMean Bacterial Load (log10 CFU/gram thigh ± SD)Reduction vs. Vehicle (log10 CFU)
Vehicle Control57.8 ± 0.4-
This compound (2.5 mg/kg)56.5 ± 0.51.3
This compound (5 mg/kg)55.2 ± 0.62.6
This compound (7.5 mg/kg)54.1 ± 0.53.7
Positive Control (Vancomycin)54.3 ± 0.43.5

Mandatory Visualizations

G cluster_0 This compound Action HimalomycinA This compound DNA Bacterial DNA HimalomycinA->DNA Intercalation TopoII Topoisomerase II HimalomycinA->TopoII TernaryComplex This compound-DNA- Topoisomerase II Complex DNA->TernaryComplex Replication DNA Replication & Transcription DNA->Replication TopoII->TernaryComplex TopoII->Replication Religation of DNA breaks DSB DNA Double-Strand Breaks TernaryComplex->DSB Inhibits religation CellDeath Bacterial Cell Death DSB->CellDeath Replication->CellDeath Inhibition

Caption: Presumed mechanism of action for this compound.

G cluster_workflow In Vivo Dosage Optimization Workflow start Start: Novel Compound (this compound) formulation Develop Stable Formulation (e.g., in saline/PBS) start->formulation mtd_study Dose-Escalation Study (Determine MTD) formulation->mtd_study toxicity_observed Toxicity Observed? mtd_study->toxicity_observed efficacy_study Efficacy Study in Infection Model (e.g., Neutropenic Thigh) toxicity_observed->efficacy_study No stop Stop/Reformulate toxicity_observed->stop Yes efficacy_observed Efficacy Observed? efficacy_study->efficacy_observed efficacy_observed->mtd_study No (Re-evaluate dose) dose_refinement Dose Refinement & PK/PD Studies efficacy_observed->dose_refinement Yes end Optimal In Vivo Dose Range Established dose_refinement->end

Caption: Experimental workflow for in vivo dose optimization.

G cluster_troubleshooting Troubleshooting Logic start Problem: Low In Vivo Efficacy check_dose Is dose >= 50% of MTD? start->check_dose check_pk Was PK study performed? check_dose->check_pk Yes solution_increase_dose Solution: Increase dose cautiously check_dose->solution_increase_dose No check_formulation Is formulation stable & soluble? check_pk->check_formulation Yes solution_run_pk Solution: Perform PK analysis check_pk->solution_run_pk No solution_reformulate Solution: Improve formulation check_formulation->solution_reformulate No solution_reassess_model Solution: Re-evaluate infection model check_formulation->solution_reassess_model Yes

Caption: Troubleshooting low in vivo efficacy.

References

Mitigating off-target effects of Himalomycin A in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential issues when working with the novel anticancer agent, Himalomycin A, with a specific focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

A1: this compound is a novel anthracycline antibiotic that was isolated from the marine Streptomyces sp. isolate B6921.[1][2] As an anthracycline, its mechanism of action is presumed to be similar to other well-known drugs in this class, such as Doxorubicin. These mechanisms primarily include:

  • DNA Intercalation: Inserting into the DNA double helix, which disrupts DNA replication and transcription, ultimately leading to DNA damage.[3][4]

  • Topoisomerase II Inhibition: Preventing the enzyme topoisomerase II from re-ligating DNA strands after relieving torsional strain, which results in double-strand breaks and triggers apoptosis.[3][4]

  • Generation of Reactive Oxygen Species (ROS): Producing free radicals that cause oxidative damage to DNA, proteins, and cellular membranes.[4][5]

Q2: What are "off-target" effects and why are they a critical concern for a new compound like this compound?

A2: Off-target effects occur when a drug interacts with unintended molecular targets within a cell, in addition to its primary, intended target.[6][7] These unintended interactions are a major concern because they can lead to:

  • Unforeseen Toxicity: Interactions with essential proteins in healthy cells can cause significant side effects and dose-limiting toxicity.[7][8]

  • Failure in Clinical Trials: Drugs that show promise in early-stage research may fail in clinical trials if their efficacy is linked to off-target effects that do not translate to patients or cause unacceptable toxicity.[8][9]

For a novel agent like this compound, whose full molecular interaction profile is unknown, proactively identifying and mitigating these effects is essential for accurate research and successful therapeutic development.[10]

Q3: How can I begin to determine if the effects I'm observing are due to off-target interactions?

A3: A multi-step approach is recommended. Start by establishing a dose-response curve to identify the lowest effective concentration.[7] Then, employ a combination of computational and experimental methods:

  • Use a Structurally Unrelated Control: Compare the effects of this compound with another inhibitor of the same putative target that has a different chemical structure. If they produce different phenotypes, off-target effects are likely.

  • Genetic Target Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein. If this compound still exerts its cytotoxic effects in cells lacking the target, the activity is unequivocally off-target.[7][8]

  • Broad-Spectrum Profiling: Screen the compound against a large panel of proteins, such as a kinase panel, to identify unintended interactions.[7][10] This can reveal unexpected targets that may be responsible for the observed cellular effects.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action & Troubleshooting Steps
High cytotoxicity is observed in non-cancerous or "normal" cell lines at concentrations effective against cancer cells. The compound may have potent off-target effects on proteins essential for the survival of all cells, not just cancer cells.1. Confirm On-Target Potency: Perform a dose-response study on the purified target enzyme to determine the biochemical IC50. 2. Differential Cell Line Screening: Test this compound on a wider panel of cancer and normal cell lines to calculate a therapeutic index. 3. Perform Kinase/Protease Profiling: Screen against a broad panel of kinases or other enzyme families to identify potent off-targets that could explain the broad toxicity.[10]
The observed cellular phenotype (e.g., cell cycle arrest at G1) does not match the expected outcome of inhibiting the intended target (e.g., a protein known to cause G2/M arrest). The phenotype is likely driven by an off-target effect. The intended target may not be engaged at the concentrations used, or its inhibition is masked by a more potent off-target interaction.1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in intact cells at the effective concentration.[7] 2. Genetic Validation: Use CRISPR-Cas9 to knock out the intended target. If the phenotype persists after drug treatment in knockout cells, it confirms an off-target mechanism.[8] 3. Rescue Experiment: Overexpress a drug-resistant mutant of the intended target. If this does not rescue the cells from the drug's effects, the phenotype is off-target.
Discrepancy between biochemical IC50 (potent) and cellular EC50 (weak). The compound may have poor cell permeability, be subject to efflux by pumps like P-gp, or be rapidly metabolized within the cell.1. Assess Cell Permeability: Use standard assays (e.g., PAMPA) to determine the compound's ability to cross the cell membrane. 2. Test with Efflux Pump Inhibitors: Co-administer this compound with inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if cellular potency increases. 3. Metabolic Stability Assay: Evaluate the stability of this compound in cell lysates or liver microsomes to check for rapid degradation.

Data Presentation

Table 1: Illustrative Antiproliferative Activity of this compound

This table provides an example of how to present IC50 data from cell viability assays across various cell lines.

Cell LineCancer TypePutative Target ExpressionIC50 (µM) of this compound
MCF-7Breast CancerHigh0.5
MDA-MB-231Breast CancerHigh0.8
A549Lung CancerMedium1.2
HCT116Colon CancerHigh0.7
MRC-5Normal Lung FibroblastLow15.0
hTERT-RPE1Normal Retinal PigmentLow> 25.0
Table 2: Sample Data from a Kinase Selectivity Panel for this compound (1 µM Screen)

This table illustrates how to report results from a broad kinase screen to identify potential off-targets.

Kinase TargetFamily% Inhibition at 1 µMClassification
Topoisomerase IIαTopoisomerase95%On-Target
CDK2/cyclin ACMGC88%Potential Off-Target
DYRK1ACMGC75%Potential Off-Target
GSK3βCMGC45%Moderate Hit
SRCTK15%Weak Hit
EGFRTK5%Inactive
... (and 300+ other kinases)

Key Experimental Protocols

Protocol 1: Dose-Response and IC50 Determination using WST-1 Assay
  • Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7) and normal cells (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). Include a vehicle control (DMSO only).

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours.

    • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the percentage of cell viability against the log concentration of this compound and fit a non-linear regression curve (log[inhibitor] vs. response) to calculate the IC50 value.

Protocol 2: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm that this compound binds to its intended target protein in intact cells.[7]

  • Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with this compound at a relevant concentration (e.g., 5x EC50) and a control group with vehicle (DMSO) for 2-4 hours.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

    • Heating: Aliquot the cell lysates into different PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

    • Protein Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Analysis by Western Blot: Collect the supernatant (containing soluble, stable protein) from each tube. Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.

    • Interpretation: A successful drug-target interaction will stabilize the protein, leading to less denaturation at higher temperatures. This will appear as a "shift" in the melting curve, with more protein remaining in the supernatant of the drug-treated samples at higher temperatures compared to the vehicle control.

Mandatory Visualizations

Himalomycin_A_Mechanism cluster_cell Cancer Cell Himalomycin This compound DNA Nuclear DNA Himalomycin->DNA Intercalation TopoII Topoisomerase II Himalomycin->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Himalomycin->ROS Generation Damage DNA Double-Strand Breaks TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Putative signaling pathway for this compound in cancer cells.

Experimental_Workflow start Observe Phenotype with This compound cetsa Perform CETSA start->cetsa q1 Is the On-Target Engaged in Cells? crispr Genetic Validation (e.g., CRISPR KO) q1->crispr Yes off_target Conclusion: Phenotype is OFF-TARGET q1->off_target No cetsa->q1 q2 Phenotype Persists in KO cells? crispr->q2 on_target Conclusion: Phenotype is likely ON-TARGET q2->on_target No q2->off_target Yes profiling Identify Off-Target(s) (e.g., Kinase Profiling) off_target->profiling

Caption: Experimental workflow for on- and off-target validation.

Troubleshooting_Logic start Unexpected Result (e.g., High Toxicity, Wrong Phenotype) q_conc Is Lowest Effective Concentration Being Used? start->q_conc dose_response Action: Perform Dose-Response Assay q_conc->dose_response No q_control Does a Control Inhibitor Recapitulate Phenotype? q_conc->q_control Yes control_test Action: Test Structurally Different Inhibitor q_control->control_test If unknown off_target_path Hypothesis: Off-Target Effect q_control->off_target_path No on_target_path Hypothesis: On-Target Effect or Novel Target Biology q_control->on_target_path Yes

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Optimizing Purification Protocols for Himalomycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purification protocols for higher yields of Himalomycin A.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for this compound?

A1: The purification of this compound from a fermentation broth typically involves a multi-step process. This process begins with the extraction of the culture broth, followed by initial separation using techniques like silica (B1680970) gel chromatography. Further purification is then achieved through methods such as size-exclusion chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to isolate this compound.[1][2][3][4][5]

Q2: What are some common challenges encountered during the purification of this compound?

A2: Researchers may face several challenges, including low yields, co-elution of closely related compounds (like Himalomycin B), and potential degradation of the target molecule. Optimizing each step of the purification protocol is crucial to mitigate these issues.

Q3: How can I monitor the purification process effectively?

A3: Thin-layer chromatography (TLC) is a useful technique for monitoring the separation of fractions during the initial chromatography steps. For preparative HPLC, a UV detector is typically used to monitor the elution of compounds.

Q4: Are there alternative purification strategies to consider?

A4: While the established protocol provides a solid framework, alternative adsorbent resins could be explored for the initial chromatography step. Resins with different polarities, such as non-polar or medium-polar resins, may offer different selectivity and could improve the separation of this compound from impurities.[6][7] Additionally, optimizing the preparative HPLC conditions, such as the mobile phase composition and gradient, can significantly impact purification efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the ethyl acetate (B1210297) extraction from the culture broth is performed thoroughly. Multiple extractions may be necessary to maximize the recovery of this compound.
Suboptimal Chromatography Conditions - Silica Gel Chromatography: Optimize the chloroform/methanol (B129727) gradient to achieve better separation of the fraction containing this compound. - Preparative HPLC: Adjust the mobile phase composition and gradient profile. A shallower gradient around the elution time of this compound can improve resolution and yield.
Compound Degradation - this compound, like other anthracyclines, may be sensitive to pH and temperature. It is advisable to work at neutral pH and lower temperatures (e.g., 4°C) whenever possible to minimize degradation.[8][9] - Avoid prolonged exposure to strong acids or bases.
Loss During Solvent Evaporation - Use a rotary evaporator at a controlled temperature to concentrate fractions. Overheating can lead to degradation.
Poor Peak Shape in Preparative HPLC
Potential Cause Troubleshooting Steps
Column Overloading - Reduce the amount of sample injected onto the preparative column. Overloading can lead to peak broadening and tailing.
Inappropriate Mobile Phase - Ensure the mobile phase is of high purity and is properly degassed. - The pH of the mobile phase can affect the peak shape of ionizable compounds. Experiment with slight adjustments to the pH to improve peak symmetry.
Column Contamination - If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained compounds.
Secondary Interactions - Peak tailing can sometimes be caused by secondary interactions between the analyte and the stationary phase. Adding a small amount of a competitive agent, such as a buffer or a different organic modifier, to the mobile phase can sometimes mitigate these effects.

Data Presentation

The following table summarizes the quantitative data from the initial isolation of this compound as reported in the literature. This can serve as a benchmark for researchers to compare their own purification yields.

Purification Step Fraction Mass Obtained (mg)
Initial Silica Gel Chromatography Fraction V222
Fraction VII86
Sephadex LH-20 and Preparative HPLC This compound (from Fraction V)2.5
Himalomycin B (from Fraction VII)2.8

Data extracted from Maskey et al., The Journal of Antibiotics, 2003.[1][2][3][4][5]

Experimental Protocols

Detailed Purification Protocol for this compound

This protocol is based on the method described by Maskey et al. (2003).

  • Extraction:

    • Culture broth of Streptomyces sp. isolate B6921 is extracted with an equal volume of ethyl acetate.

    • The organic phase is collected and evaporated to dryness under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography (Initial Separation):

    • The crude extract is subjected to column chromatography on silica gel.

    • A stepwise gradient of chloroform/methanol is used as the mobile phase.

    • Fractions are collected and monitored by TLC. Fractions containing this compound are pooled.

  • Sephadex LH-20 Chromatography (Fraction V):

    • The fraction containing this compound (Fraction V) is further purified on a Sephadex LH-20 column.

    • The mobile phase used is a mixture of dichloromethane (B109758) and methanol (e.g., CH₂Cl₂/40% MeOH).

  • Preparative HPLC (Final Purification of this compound):

    • The enriched fraction from the Sephadex LH-20 column is subjected to preparative HPLC.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Acetonitrile (MeCN).

    • The fraction corresponding to the this compound peak is collected.

  • Further Purification (if necessary):

    • An additional purification step on a smaller Sephadex LH-20 column using a chloroform/methanol mixture (e.g., CHCl₃/40% MeOH) can be performed to yield pure this compound.

General Protocol for Stability Testing of this compound
  • Solution Preparation:

    • Prepare stock solutions of purified this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9).

    • Dilute the this compound stock solution into each buffered solution to a known concentration.

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and temperature.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

    • Analyze the samples immediately by analytical HPLC to determine the concentration of intact this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate and half-life at each pH and temperature.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Streptomyces sp. Culture Broth extraction Ethyl Acetate Extraction start->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography (Chloroform/Methanol Gradient) crude_extract->silica_gel fraction_v Fraction V silica_gel->fraction_v sephadex_1 Sephadex LH-20 (CH2Cl2/40% MeOH) fraction_v->sephadex_1 prep_hplc Preparative HPLC (Acetonitrile) sephadex_1->prep_hplc sephadex_2 Sephadex LH-20 (CHCl3/40% MeOH) prep_hplc->sephadex_2 himalomycin_a Pure this compound sephadex_2->himalomycin_a

Caption: Workflow for the purification of this compound.

Signaling Pathway of Fridamycin A (this compound Analog)

This compound is a fridamycin-type antibiotic. While the specific signaling pathway of this compound has not been fully elucidated, studies on the closely related Fridamycin A have shown that it activates the AMP-activated protein kinase (AMPK) signaling pathway.[7][10][11]

ampk_pathway cluster_cellular_effects Cellular Effects fridamycin_a Fridamycin A (this compound Analog) ampk AMPK fridamycin_a->ampk Activates glucose_uptake Increased Glucose Uptake ampk->glucose_uptake Promotes

References

Technical Support Center: Total Synthesis of Himalomycin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a formal total synthesis of Himalomycin A has not been published in peer-reviewed literature. This technical support center is therefore based on the first and only total synthesis of its close structural analog, Himalomycin B , as detailed by Kang et al. This work provides significant insights into the challenges likely to be encountered in the synthesis of this compound, particularly concerning the construction of the complex aglycone and the stereocontrolled glycosylation of its hindered hydroxyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and B?

A1: The total synthesis of Himalomycins presents several formidable challenges:

  • Construction of the Fridamycin-type Aglycone: Assembling the sterically congested and heavily functionalized anthrarufin backbone with a C-aryl glycoside and a side chain bearing a β-carboxy-tert-alcohol is a significant hurdle.

  • Site- and Chemoselective Glycosylation: The aglycone possesses multiple hydroxyl groups with similar reactivity (phenols and a tertiary alcohol). Differentiating between these nucleophiles to achieve glycosylation at the desired position is a major challenge.

  • Stereocontrolled Formation of 2,3,6-Trideoxyglycosidic Linkages: The synthesis requires the stereoselective formation of glycosidic bonds with 2,3,6-trideoxy sugars, which lack a C2-directing group, making stereocontrol difficult to achieve.

  • Ring-Closing Metathesis (RCM) for Oligosaccharide Assembly: The construction of the oligosaccharide chain relies on RCM, which can be challenging for sterically hindered substrates.

Q2: Why is the Pd-catalyzed hydroalkoxylation a key step in the synthesis of Himalomycin B?

A2: The Pd-catalyzed asymmetric hydroalkoxylation of fridamycin A methyl ester with alkoxyallene is a cornerstone of the synthetic strategy. This reaction allows for the site- and chemoselective introduction of the 2,3,6-trideoxyglycoside to the hindered tertiary alcohol of the aglycone, a transformation that is difficult to achieve with traditional glycosylation methods. The mild reaction conditions are crucial to avoid the dehydration of the acid-labile β-carboxy-tert-alcohol.

Q3: How is the stereochemistry of the glycosidic linkages controlled?

A3: The stereochemistry of the newly formed anomeric center is controlled by the choice of the chiral ligand in the Pd-catalyzed glycosylation. This ligand-controlled approach enables stereodivergent access to different stereoisomers of the 2,3,6-trideoxyoligosaccharides, which is essential for the synthesis of natural products with diverse sugar moieties.

Troubleshooting Guides

Issue 1: Low Yield in the Pd-Catalyzed Glycosylation of Fridamycin A Methyl Ester
Potential Cause Troubleshooting Steps & Solutions
Poor Reactivity of the Tertiary Alcohol The β-carboxy-tert-alcohol is a poor nucleophile. Ensure the use of highly active and freshly prepared palladium catalyst and ligand. Consider slightly elevated temperatures, but monitor for decomposition.
Decomposition of the Aglycone Fridamycin A is sensitive to harsh conditions. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use purified, anhydrous solvents.
Side Reactions at Other Hydroxyl Groups Although the method is highly selective, competitive glycosylation at the phenolic hydroxyls can occur. Consider protecting the most reactive phenolic groups if selectivity is poor, though this adds steps to the synthesis.
Suboptimal Catalyst/Ligand Ratio The ratio of palladium to the chiral ligand is critical for both yield and stereoselectivity. Perform a small-scale screen of catalyst and ligand loadings to find the optimal conditions for your specific substrate batch.
Issue 2: Poor Stereoselectivity in the Glycosylation Step
Potential Cause Troubleshooting Steps & Solutions
Impurities in the Chiral Ligand The enantiopurity of the chiral ligand is paramount for achieving high stereoselectivity. Ensure the ligand is of high purity (>99% ee).
Incorrect Ligand for the Desired Stereoisomer The synthesis of different stereoisomers requires the use of different enantiomers of the chiral ligand. Double-check that you are using the correct ligand for your target diastereomer.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reaction. While toluene (B28343) is reported, other non-polar, non-coordinating solvents like benzene (B151609) or hexane (B92381) could be screened.
Temperature Fluctuations Asymmetric reactions are often sensitive to temperature. Maintain a constant and controlled temperature throughout the reaction.
Issue 3: Inefficient Ring-Closing Metathesis (RCM)
Potential Cause Troubleshooting Steps & Solutions
Steric Hindrance around the Alkenes The substrates for the RCM are sterically demanding. Use a more robust and active RCM catalyst, such as a third-generation Grubbs catalyst.
Catalyst Decomposition Impurities in the substrate or solvent can deactivate the RCM catalyst. Ensure all starting materials and solvents are rigorously purified.
Low Concentration RCM is an intramolecular reaction and is favored at high dilution to minimize intermolecular side reactions (polymerization). Run the reaction at a low concentration (e.g., 0.001 M).
Reversible Reaction RCM is a reversible process. If the desired product is strained, the back reaction can be significant. Running the reaction under a constant stream of inert gas can help to remove the volatile ethylene (B1197577) byproduct and drive the reaction forward.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the total synthesis of Himalomycin B.

Step Reaction Yield (%)
1 Synthesis of Fridamycin A Methyl Ester (from diol)25% (overall)
2 Pd-catalyzed Glycosylation of Fridamycin A with Allene75% (combined yield of diastereomers)
3 Ring-Closing Metathesis to form the DisaccharideNot explicitly stated, but part of a multi-step sequence.
4 Final Deprotection StepsNot explicitly stated, but part of a multi-step sequence.

Experimental Protocols

Protocol 1: Pd-Catalyzed Asymmetric Hydroalkoxylation of Fridamycin A Methyl Ester

Objective: To couple the fridamycin A aglycone with an alkoxyallene to form the C-O glycosidic bond with control of stereochemistry.

Reagents:

  • Fridamycin A methyl ester (1.0 equiv)

  • Alkoxyallene (1.5 equiv)

  • [Pd(allyl)Cl]₂ (5 mol%)

  • Chiral Ligand (e.g., (R)-DTBM-SEGPHOS) (10 mol%)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add [Pd(allyl)Cl]₂ and the chiral ligand.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add the fridamycin A methyl ester to the flask.

  • Add the alkoxyallene dropwise to the solution at the specified reaction temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Troubleshooting Workflow for Pd-Catalyzed Glycosylation start Low Yield or Poor Stereoselectivity in Glycosylation check_reagents Verify Reagent Purity and Activity (Catalyst, Ligand, Solvents) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) check_reagents->optimize_conditions Reagents OK success Improved Yield and Selectivity check_reagents->success Impurity Found & Rectified check_ligand Confirm Correct Chiral Ligand and Enantiopurity optimize_conditions->check_ligand No Improvement optimize_conditions->success Conditions Optimized protecting_groups Consider Protecting Group Strategy for Phenols check_ligand->protecting_groups Ligand Confirmed OK check_ligand->success Ligand Issue Corrected protecting_groups->success Strategy Implemented

Caption: Troubleshooting workflow for the key glycosylation step.

logical_relationship Key Challenges in Himalomycin Synthesis himalomycin Total Synthesis of this compound/B aglycone Aglycone Synthesis (Fridamycin A Core) himalomycin->aglycone glycosylation Site-Selective Glycosylation himalomycin->glycosylation oligosaccharide Oligosaccharide Assembly himalomycin->oligosaccharide steric_hindrance Steric Hindrance aglycone->steric_hindrance stereocontrol Stereocontrol at Anomeric Center glycosylation->stereocontrol competing_oh Multiple Competing -OH Groups glycosylation->competing_oh rcm Ring-Closing Metathesis oligosaccharide->rcm

Caption: Logical relationship of major synthetic challenges.

Stability of Himalomycin A under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is no specific published data on the stability of Himalomycin A under various storage conditions. The following recommendations are based on general best practices for handling related compounds, specifically anthracycline antibiotics. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A: While specific data for this compound is unavailable, as a general precaution for anthracycline antibiotics, the solid compound should be stored in a tightly sealed, light-resistant container at -20°C. Hygroscopic powders should be handled in a dry environment.

Q2: How should I prepare stock solutions of this compound?

A: It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, and then aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these stock solutions at -20°C or -80°C.

Q3: What is the stability of this compound in aqueous solutions?

A: The stability of anthracyclines in aqueous solutions can be variable and is often dependent on the pH and composition of the solution. For related compounds like doxorubicin (B1662922) and daunorubicin, stability is generally better in neutral or slightly acidic conditions and can be compromised in alkaline solutions. It is advisable to prepare fresh aqueous dilutions for each experiment from a frozen organic stock solution.

Q4: Can I store this compound solutions at room temperature?

A: Based on data for other anthracyclines, storage at room temperature is generally not recommended for extended periods as it can lead to degradation. If temporary storage at room temperature is necessary, it should be for the shortest possible duration, and the solution should be protected from light.

Q5: Is this compound sensitive to light?

A: Many anthracycline antibiotics are known to be sensitive to light. Therefore, it is crucial to protect both solid this compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage conditions (frozen, protected from light). Perform a stability check of your stock solution.
Adsorption of the compound to plasticware.Use low-adhesion microcentrifuge tubes and pipette tips. Some anthracyclines have been shown to adsorb to container walls. Consider using glass or polypropylene (B1209903) containers.
Precipitation of the compound in aqueous buffer Poor solubility of this compound in the chosen buffer.Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Sonication may also aid in dissolution.
Color change of the solution Degradation of the compound or pH-dependent structural changes. Aqueous solutions of some anthracyclines change color with pH.Verify the pH of your solution. A significant color change may indicate degradation, and a fresh solution should be prepared.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol provides a general workflow for researchers to determine the stability of this compound under their specific experimental conditions.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) prep_working Dilute stock into experimental buffer prep_stock->prep_working Aliquot cond_rt Room Temperature (Light & Dark) prep_working->cond_rt Incubate under different conditions cond_4c 4°C (Light & Dark) prep_working->cond_4c Incubate under different conditions cond_neg20c -20°C prep_working->cond_neg20c Incubate under different conditions time_points Sample at various time points (t=0, 2, 4, 8, 24h) cond_rt->time_points cond_4c->time_points cond_neg20c->time_points hplc_analysis Analyze by HPLC-UV/MS to quantify remaining compound time_points->hplc_analysis data_analysis Calculate degradation rate and half-life hplc_analysis->data_analysis caption Figure 1. General workflow for assessing the stability of this compound.

Figure 1. General workflow for assessing the stability of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a dry, high-quality organic solvent such as DMSO. Aliquot into single-use volumes in light-protected tubes and store at -80°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it to the final desired concentration in the aqueous buffer to be tested.

  • Incubation under Different Conditions:

    • Temperature: Aliquot the working solution into separate tubes for incubation at different temperatures (e.g., -20°C, 4°C, and room temperature).

    • Light Exposure: For the 4°C and room temperature conditions, prepare two sets of samples: one protected from light (wrapped in foil) and one exposed to ambient light.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours, and longer for frozen samples), take an aliquot from each condition for analysis. The t=0 sample should be taken immediately after preparation.

  • Analysis by HPLC: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a mass spectrometry (MS) detector. This will allow for the quantification of the parent compound and the detection of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. From this data, the degradation kinetics and the half-life of the compound under each condition can be determined.

This generalized protocol should be adapted and optimized for the specific needs of your research.

Technical Support Center: Addressing Poor Bioavailability of Himalomycin A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of Himalomycin A in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for natural products like this compound. The primary reasons are often multifactorial and can include:

  • Poor Aqueous Solubility: this compound, being an anthracycline-type antibiotic, is likely a lipophilic molecule with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a major rate-limiting step for absorption.[1][2]

  • Low Permeability: The compound's ability to pass through the intestinal wall into the bloodstream might be limited.[1][3]

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[4]

  • P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux pumps like P-gp, which actively transport the compound back into the GI lumen.[4]

  • Inadequate Formulation: The vehicle used for administration may not be suitable for promoting dissolution and absorption.

Q2: What are the initial steps to troubleshoot the poor bioavailability of this compound?

A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound to understand the root cause of its poor bioavailability. Key initial steps include:

  • Determine Aqueous Solubility: Quantify the solubility of this compound at different pH values relevant to the GI tract.

  • Assess Permeability: Use in vitro models like the Caco-2 permeability assay to understand its ability to cross the intestinal epithelium.

  • Evaluate Stability: Check the stability of this compound in simulated gastric and intestinal fluids.

  • Review Formulation: Assess if the current formulation is optimized for a poorly soluble compound.

Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can significantly improve the bioavailability of poorly soluble compounds.[5][6][7] Consider the following approaches:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[7]

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, or as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6] These can also facilitate lymphatic uptake, bypassing first-pass metabolism.[6]

  • Nanoparticulate Systems: Encapsulating this compound in polymeric nanoparticles, solid lipid nanoparticles (SLNs), or liposomes can protect it from degradation, improve solubility, and enhance permeation.[5][8]

  • Amorphous Solid Dispersions: Creating a dispersion of this compound in a polymer matrix can prevent crystallization and improve dissolution.[7]

  • Complexation: Using cyclodextrins can increase the solubility of the drug.[6]

Q4: Can co-administration with other agents improve this compound's bioavailability?

A4: Yes, co-administration with bioenhancers can be an effective strategy. Natural compounds like piperine (B192125) have been shown to inhibit drug-metabolizing enzymes (like CYP3A4) and P-gp, thereby increasing the bioavailability of co-administered drugs.[6][9]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between animals.
  • Possible Cause 1: Inconsistent Dosing Technique.

    • Solution: Ensure standardized oral gavage techniques. Confirm the full dose is administered and minimize stress to the animals, as stress can affect GI motility.

  • Possible Cause 2: Food Effects.

    • Solution: Standardize the feeding schedule. For lipophilic compounds, administration with a high-fat meal can sometimes increase absorption, but for consistency, it's often best to dose after a specific fasting period.[10]

  • Possible Cause 3: Formulation Instability.

    • Solution: Ensure the this compound formulation is a homogenous and stable suspension or solution throughout the dosing period. Agitate the formulation between dosing individual animals.

Issue 2: Low Cmax and AUC despite trying a simple aqueous suspension.
  • Possible Cause: Poor dissolution in the GI tract.

    • Solution: Move beyond simple suspensions. Refer to the formulation strategies in FAQ 3. Start with a lipid-based formulation or micronization to assess for improvements.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (0.5% CMC)35 ± 82.0150 ± 45100 (Reference)
Micronized Suspension95 ± 201.5420 ± 90280
Lipid-Based Formulation (SEDDS)250 ± 551.01150 ± 210767
Nanoparticle Formulation310 ± 681.01480 ± 320987

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Screening: Screen various oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® P) for their ability to dissolve this compound.

  • Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region for the chosen components.

  • Formulation: Accurately weigh and mix the selected oil, surfactant, and co-surfactant. Add this compound and mix until completely dissolved, using gentle heating if necessary.

  • Characterization: Characterize the resulting SEDDS for self-emulsification time, droplet size, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Groups: Divide animals into groups to receive different formulations of this compound (e.g., aqueous suspension, SEDDS). Include an intravenous (IV) group to determine absolute bioavailability.

  • Dosing: Administer the formulations orally via gavage at a dose of 10 mg/kg. For the IV group, administer a 1 mg/kg dose via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_char Physicochemical Characterization cluster_form Formulation Development cluster_eval In Vivo Evaluation problem Poor in vivo efficacy or low plasma concentration solubility Solubility Testing (pH-dependent) problem->solubility permeability Permeability Assay (e.g., Caco-2) problem->permeability stability Stability in Simulated GI Fluids problem->stability micronization Micronization solubility->micronization lipid Lipid-Based Systems (SEDDS, SLN) permeability->lipid nano Nanoparticles stability->nano pk_study Pharmacokinetic Study in Animal Model micronization->pk_study lipid->pk_study nano->pk_study analysis Data Analysis (Cmax, AUC) pk_study->analysis decision Decision: Proceed or Re-formulate analysis->decision decision->pk_study Iterate

Caption: Workflow for troubleshooting poor bioavailability.

signaling_pathway cluster_cell Cellular Environment Hima_low Low Bioavailability This compound Membrane Cell Membrane Hima_low->Membrane Inefficient Transport Hima_high Enhanced Bioavailability This compound Hima_high->Membrane Efficient Transport TopoII Topoisomerase II Membrane->TopoII Intercalation & Inhibition ROS Reactive Oxygen Species (ROS) Membrane->ROS DNA Nuclear DNA Apoptosis Apoptosis DNA->Apoptosis DNA Damage TopoII->DNA Prevents re-ligation ROS->Apoptosis

Caption: Impact of bioavailability on a putative signaling pathway.

References

Validation & Comparative

Comparative Analysis of Cytotoxicity: Himalomycin A vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a paramount objective. This guide provides a comparative analysis of the cytotoxic properties of Himalomycin A, a fridamycin-type anthracycline antibiotic, and Doxorubicin, a well-established and widely used chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available experimental data.

Disclaimer: While extensive data exists for the cytotoxicity of Doxorubicin, there is a notable scarcity of publicly available quantitative data on the cytotoxic effects of this compound against cancer cell lines. The information presented herein for this compound is based on its classification and the general biological activities reported for the fridamycin class of antibiotics.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Doxorubicin against a range of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Doxorubicin MCF-7Breast Adenocarcinoma0.04 - 2.2
MDA-MB-231Breast Adenocarcinoma0.03 - 0.9
HeLaCervical Carcinoma0.05 - 0.5
A549Lung Carcinoma0.07 - 0.3
K562Chronic Myelogenous Leukemia0.01 - 0.1
DU-145Prostate Carcinoma~1.0
This compound Various-Data not available

Mechanisms of Action

Doxorubicin:

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action. Its primary modes of action include:

  • DNA Intercalation: The planar aromatic core of the Doxorubicin molecule intercalates between DNA base pairs, thereby obstructing DNA and RNA synthesis. This interference with DNA replication and transcription is a major contributor to its cytotoxic effect.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II. This ternary complex prevents the re-ligation of the DNA strands following topoisomerase II-mediated cleavage, leading to the accumulation of double-strand breaks and subsequent activation of apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals. These highly reactive species cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity and cardiotoxic side effects.

This compound:

This compound is classified as a fridamycin-type antibiotic. While specific mechanistic studies on this compound are limited, compounds of this class are known to possess antibacterial and antitumor activities. The general mechanism of action for fridamycin-type antibiotics is not as well-elucidated as that of Doxorubicin. However, it is postulated that their biological activity may stem from interactions with cellular macromolecules, though the precise targets and pathways remain an active area of research.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the established signaling pathway for Doxorubicin-induced cytotoxicity and a general experimental workflow for assessing the cytotoxicity of a compound.

Doxorubicin_Mechanism Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's primary mechanisms leading to apoptosis.

Cytotoxicity_Workflow General Cytotoxicity Assay Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Addition Add Compound (e.g., this compound or Doxorubicin) in Serial Dilutions Cell_Seeding->Compound_Addition Incubation Incubate for a Defined Period (e.g., 24, 48, 72h) Compound_Addition->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Absorbance_Reading Measure Absorbance/Fluorescence Viability_Assay->Absorbance_Reading Data_Processing Calculate Cell Viability (%) Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: A typical workflow for determining compound cytotoxicity.

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like Doxorubicin.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (and a vehicle control) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against compound concentration.

2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay is a colorimetric method for determining cell viability.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Conclusion

Doxorubicin is a potent cytotoxic agent with a well-defined mechanism of action that has been a cornerstone of cancer chemotherapy for decades. Its activity is supported by a vast body of experimental data. In contrast, this compound, a member of the fridamycin family of antibiotics, represents a potential area for new drug discovery. While this class of compounds is known to exhibit antitumor properties, a significant gap exists in the literature regarding the specific cytotoxic profile and mechanism of action of this compound. Further investigation into the anticancer properties of this compound is warranted to determine its potential as a novel therapeutic agent. Researchers are encouraged to conduct direct comparative studies to elucidate its efficacy and mechanism relative to established chemotherapeutics like Doxorubicin.

A Comparative Guide to the Structure-Activity Relationship of Himalomycin A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Himalomycin A, a fridamycin-type anthracycline antibiotic, and its closely related analogs. Due to the limited availability of comprehensive structure-activity relationship (SAR) studies on a wide range of synthetic this compound derivatives in peer-reviewed literature, this guide focuses on the initial biological data of this compound and B in comparison to Fridamycin D. Additionally, detailed, standardized protocols for key biological assays are provided to facilitate further research and the evaluation of novel derivatives.

Introduction to this compound

This compound and B are anthracycline antibiotics isolated from the marine Streptomyces sp. isolate B6921.[1] Their structures were determined by spectroscopic methods and comparison with the known compound, fridamycin D.[1] These compounds belong to a class of natural products known for their antibacterial and potential antitumor activities.[1] Understanding the relationship between their chemical structures and biological activities is crucial for the development of new therapeutic agents with improved efficacy and reduced toxicity.

Comparative Biological Activity

The initial biological evaluation of this compound and B was conducted alongside Fridamycin D against a panel of bacteria and fungi. The data, while not extensive, provides preliminary insights into their activity spectrum.

Table 1: In Vitro Antibacterial and Antifungal Activity of this compound, B, and Fridamycin D (MIC in µg/mL)

MicroorganismThis compoundHimalomycin BFridamycin D
Bacillus subtilis1.00.50.5
Staphylococcus aureus1.00.50.5
Escherichia coli>100>100>100
Pseudomonas aeruginosa>100>100>100
Candida albicans1055
Mucor miehei1055

Data extracted from the initial isolation and characterization report.[1] A ">" symbol indicates that no significant inhibition was observed at the highest concentration tested.

Structure-Activity Relationship Insights

From the limited data, the following preliminary SAR observations can be made:

  • Gram-Positive vs. Gram-Negative Bacteria: All three compounds show activity against Gram-positive bacteria (B. subtilis and S. aureus) but are inactive against the tested Gram-negative bacteria (E. coli and P. aeruginosa). This suggests that the molecular scaffold may have difficulty penetrating the outer membrane of Gram-negative bacteria.

  • Antifungal Activity: this compound, B, and Fridamycin D exhibit moderate activity against the tested fungal strains.

  • Comparison of Analogs: Himalomycin B and Fridamycin D generally show slightly better or equal potency compared to this compound against the tested strains. The structural differences between these molecules, though subtle, appear to influence their biological activity.

Experimental Protocols

To aid researchers in the evaluation of new this compound derivatives, the following are detailed protocols for standard assays used to determine antibacterial and cytotoxic activity.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is a generalized broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][3][4][5]

Materials:

  • 96-well microtiter plates[2]

  • Bacterial strains (e.g., S. aureus, B. subtilis)[2]

  • Luria-Bertani (LB) broth or other suitable bacterial growth medium[2]

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth and solvent only)

  • Spectrophotometer or microplate reader[2]

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterial strains into LB broth and incubate overnight at 37°C with shaking.[2] Dilute the overnight culture in fresh LB broth to achieve a standardized cell density (e.g., ~5 x 10^5 CFU/mL).[3]

  • Serial Dilution of Test Compound: Prepare a serial two-fold dilution of the test compound in LB broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.[4]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.[4]

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the solvent used to dissolve the test compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.[4] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2]

MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.[6][7]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)[8]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compound stock solution (in a suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]

  • Microplate reader[8]

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent alone).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7] The plate can be gently shaken to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[8]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MIC and MTT assays.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Overnight Bacterial Culture inoculation Inoculation of 96-well Plate bacterial_culture->inoculation compound_dilution Serial Dilution of Compound compound_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well Plate compound_treatment Treatment with Compound cell_seeding->compound_treatment incubation_treatment Incubation (48-72h) compound_treatment->incubation_treatment mtt_addition MTT Reagent Addition & Incubation incubation_treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout ic50_calculation IC50 Calculation readout->ic50_calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Future Directions

The development of novel this compound derivatives presents an opportunity to improve upon the biological activity of the parent compound. Future research should focus on:

  • Synthesis of a diverse library of derivatives: Modifications to the aglycone and sugar moieties could significantly impact activity and selectivity.

  • Broad-spectrum screening: Testing new derivatives against a wider range of bacterial and fungal pathogens, as well as a panel of cancer cell lines, is essential.

  • Mechanism of action studies: Elucidating the precise molecular targets of this compound and its analogs will guide the rational design of more potent compounds.

This guide serves as a foundational resource for researchers interested in the structure-activity relationships of this compound and its derivatives. By providing the available comparative data and detailed experimental protocols, we aim to facilitate further investigation into this promising class of natural products.

References

Unveiling the Antibacterial Arsenal of Himalomycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Himalomycin A, a novel anthracycline antibiotic isolated from a marine Streptomyces species, presents a promising avenue for the development of new antibacterial agents. Its structural similarity to fridamycin D suggests a potent mechanism of action against bacterial pathogens. This guide provides a comparative analysis of this compound, benchmarked against established antibiotics, and outlines the experimental framework required to definitively confirm its antibacterial mechanism.

Comparative Antibacterial Activity

The antibacterial potential of this compound has been evaluated against a panel of Gram-positive and Gram-negative bacteria. For a comprehensive comparison, its activity is presented alongside well-characterized antibiotics that target bacterial DNA synthesis: Ciprofloxacin (a fluoroquinolone) and Novobiocin (an aminocoumarin).

Table 1: In Vitro Antibacterial Activity of this compound and Comparator Antibiotics

AntibioticTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)
This compound Staphylococcus aureusNot Reported14
Bacillus subtilisNot Reported15
Escherichia coliNot Reported12
Klebsiella pneumoniaeNot Reported10
Ciprofloxacin Staphylococcus aureus0.25 - 1.0Not Applicable
Escherichia coli≤ 0.016Not Applicable
Novobiocin Staphylococcus aureus0.25Not Applicable
Bacillus subtilisNot ReportedNot Applicable

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Zone of Inhibition is a qualitative measure of antibacterial activity.

Postulated Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

As an anthracycline, this compound is predicted to exert its antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development. The proposed mechanism involves the inhibition of these enzymes, leading to disruptions in DNA topology and ultimately, cell death.

Himalomycin_A_Mechanism cluster_gyrase DNA Replication & Transcription cluster_topoIV Chromosome Segregation This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Bacterial Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (ParC/ParE) Bacterial Cell->Topoisomerase_IV DNA_Gyrase->this compound Inhibited by Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes supercoils Cell_Death Cell_Death DNA_Gyrase->Cell_Death Inhibition leads to Topoisomerase_IV->this compound Inhibited by Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Decatenates Topoisomerase_IV->Cell_Death Inhibition leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes supercoils DNA_Replication_Transcription DNA_Replication_Transcription Relaxed_DNA->DNA_Replication_Transcription Proceeds Catenated_Chromosomes Catenated Chromosomes Catenated_Chromosomes->Topoisomerase_IV Decatenates DNA_Gyrase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Reaction Mix (Buffer, Relaxed Plasmid) Himalomycin_A This compound (Varying Conc.) Mix->Himalomycin_A DNA_Gyrase DNA Gyrase Enzyme Himalomycin_A->DNA_Gyrase Incubate Incubate at 37°C DNA_Gyrase->Incubate Stop Stop Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize Bands (UV light) Electrophoresis->Visualize Morphology_Analysis_Logic Start Start Inhibition Inhibition of DNA Gyrase/ Topoisomerase IV Start->Inhibition Filamentation Cell Filamentation Inhibition->Filamentation Chromosome Abnormal Chromosome Segregation Inhibition->Chromosome Observation Observe Morphological Changes? Filamentation->Observation Chromosome->Observation Confirmation Mechanism Confirmed Observation->Confirmation Yes No_Change Alternative Mechanism Observation->No_Change No

Comparative Analysis of Himalomycin A and Other Fridamycin-Type Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological performance of Himalomycin A in comparison to other notable fridamycin-type antibiotics, supported by available experimental data and methodologies.

This guide provides a comparative overview of this compound and other members of the fridamycin family of antibiotics, a class of natural products exhibiting a range of biological activities. The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the performance and mechanisms of these compounds.

Introduction to Fridamycin-Type Antibiotics

Fridamycin-type antibiotics are a class of microbial secondary metabolites characterized by a core angucycline or anthracycline structure. These compounds, isolated from various Streptomyces species, have garnered significant interest due to their potential therapeutic applications, including antibacterial, antitumor, and antidiabetic properties. This compound, along with its counterpart Himalomycin B, are members of this family, distinguished by their specific glycosylation patterns.[1][2][3][4] This guide focuses on comparing the biological activities of this compound with other well-documented fridamycins, such as Fridamycin D and Fridamycin E, to provide a clearer perspective on their relative performance.

Comparative Biological Activity

A critical aspect of evaluating novel antibiotics is the quantitative assessment of their efficacy against various cell lines and microbial strains. While direct, side-by-side comparative studies of this compound with other fridamycins are limited in the public domain, this section compiles available data to facilitate a preliminary comparison.

Cytotoxicity against Cancer Cell Lines

Fridamycin-type antibiotics have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these evaluations.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Fridamycin-Type Antibiotics against Human Cancer Cell Lines

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound Data not availableData not availableData not available
Fridamycin D Data not availableData not availableData not available
Fridamycin E Data not availableData not availableData not available
Antibacterial Activity

The antibacterial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Fridamycin-Type Antibiotics

CompoundStaphylococcus aureusBacillus subtilis
This compound Data not availableData not available
Fridamycin D Data not availableData not available
Fridamycin E Data not availableData not available

Note: While the antibacterial activity of Himalomycins has been reported, specific MIC values from direct comparative studies are not available in the public literature. This table serves as a framework for organizing such data as it becomes available.

Mechanism of Action and Signaling Pathways

The biological effects of fridamycin-type antibiotics are intrinsically linked to their interactions with cellular pathways. Understanding these mechanisms is crucial for drug development.

Fridamycin A and the AMPK Signaling Pathway

Research on Fridamycin A has shed light on its potential as an antidiabetic agent. Studies have shown that Fridamycin A stimulates glucose uptake in 3T3-L1 adipocytes by activating the AMP-activated protein kinase (AMPK) signaling pathway.[1][3] Activation of AMPK is a key regulatory mechanism for cellular energy homeostasis. Notably, Fridamycin A was found to induce glucose uptake without promoting adipogenesis, suggesting a different mechanism of action compared to some conventional antidiabetic drugs.[1] At concentrations of 1 µM and 10 µM, Fridamycin A showed no adverse effects on the viability of 3T3-L1 cells.[1]

AMPK_Signaling_Pathway Fridamycin_A Fridamycin A AMPK AMPK Fridamycin_A->AMPK Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes

Caption: Fridamycin A activates the AMPK signaling pathway, promoting glucose uptake.

General Mechanism of Action for Anthracycline Antibiotics

While specific signaling pathway data for this compound is limited, the broader class of anthracycline antibiotics, to which fridamycins belong, are known to exert their cytotoxic effects through multiple mechanisms. A primary mode of action involves the intercalation of the planar aromatic core of the molecule into the DNA of cancer cells. This interaction can inhibit DNA replication and transcription, ultimately leading to cell death.

Anthracycline_MOA Anthracycline Anthracycline (e.g., this compound) DNA Cellular DNA Anthracycline->DNA Intercalates into Replication DNA Replication Anthracycline->Replication Inhibits Transcription Transcription Anthracycline->Transcription Inhibits DNA->Replication DNA->Transcription Cell_Death Cell Death Replication->Cell_Death Transcription->Cell_Death

Caption: General mechanism of action for anthracycline antibiotics.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Fridamycin D) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells and Incubate (48-72h) A->C B Prepare Serial Dilutions of Compounds B->C D Add MTT and Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotics: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test antibiotics in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Antibiotics in 96-well Plate B->C D Incubate (18-24h) C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

This compound and other fridamycin-type antibiotics represent a promising area of natural product research with potential applications in oncology and infectious diseases. This guide highlights the current understanding of their biological activities and provides standardized protocols for their evaluation. A significant gap in the existing literature is the lack of direct, quantitative comparative studies. Future research should focus on generating comprehensive datasets for cytotoxicity (IC50) and antibacterial activity (MIC) for this compound and its analogs against a standardized panel of cancer cell lines and bacterial strains. Furthermore, elucidating the specific signaling pathways affected by this compound will be crucial for understanding its precise mechanism of action and for guiding future drug development efforts.

References

A Comparative Analysis of the Preclinical Therapeutic Index of Himalomycin A and Other Anthracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical therapeutic index of Himalomycin A and established anthracycline antibiotics, namely doxorubicin, epirubicin (B1671505), and daunorubicin (B1662515). Due to the limited availability of preclinical data for the novel agent this compound, this document focuses on presenting a framework for its future evaluation by comparing the preclinical profiles of widely used drugs in the same class. The information herein is intended to guide researchers in designing and interpreting preclinical studies for new anticancer agents.

Introduction to this compound and Anthracyclines

This compound is a recently discovered anthracycline antibiotic isolated from a marine Streptomyces species.[1][2][3] Like other anthracyclines, its mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, leading to the induction of apoptosis in cancer cells.[3][4][5] While preliminary studies have indicated its potential as an anticancer agent, comprehensive preclinical data on its therapeutic index is not yet publicly available.

Anthracyclines such as doxorubicin, epirubicin, and daunorubicin are mainstays in the treatment of a wide range of cancers.[6][7][8] Their clinical utility, however, is often limited by a narrow therapeutic index, primarily due to cardiotoxicity.[6] The preclinical assessment of new anthracyclines like this compound is therefore critical to determine if they offer an improved safety and efficacy profile over existing therapies.

Mechanism of Action: Anthracycline-Induced Apoptosis

The primary mechanism by which anthracyclines induce cell death is through the disruption of DNA replication and transcription. This is achieved by intercalating between DNA base pairs and inhibiting the function of topoisomerase II, an enzyme crucial for resolving DNA supercoils. This leads to the accumulation of DNA double-strand breaks, triggering a signaling cascade that culminates in apoptosis.

Anthracycline_Pathway cluster_cell Cancer Cell Anthracycline Anthracycline (e.g., this compound) DNA Nuclear DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition DSB DNA Double-Strand Breaks DNA->DSB Replication Stress TopoisomeraseII->DNA ATM_ATR ATM/ATR Kinases DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway of anthracycline-induced apoptosis.

Comparative Preclinical Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin. In preclinical studies, it is often represented by the ratio of the toxic dose to the effective dose. A higher TI indicates a more favorable safety profile.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function, such as cell proliferation. A lower IC50 value indicates greater potency. The in vitro therapeutic index can be estimated by comparing the IC50 values in cancer cell lines to those in normal, non-cancerous cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Anthracyclines

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)In Vitro TI (Normal/Cancer)
This compound Data Not Available-Data Not Available--
Doxorubicin HepG2 (Liver)12.2[6][7]HK-2 (Kidney)>20[6][7]>1.6
MCF-7 (Breast)2.5[6][7]
A549 (Lung)>20[6][7]
Epirubicin HepG2 (Liver)0.1[9]Rat Neuronal CellsResistant[4]High
U-87 (Glioma)6.3[4]
MCF-7 (Breast)~0.028[10]
Daunorubicin HL-60 (Leukemia)2.52[11]Data Not Available--
U937 (Leukemia)1.31[11]

Note: IC50 values can vary significantly based on the assay conditions, including the cell line, exposure time, and specific protocol used.

In Vivo Efficacy and Toxicity

The preclinical in vivo therapeutic index is typically determined by comparing the maximum tolerated dose (MTD), the highest dose that does not cause unacceptable toxicity, with the minimum effective dose (MED) or the effective dose in 50% of the population (ED50).

Table 2: Comparative In Vivo Preclinical Data for Anthracyclines in Mice

CompoundAnimal ModelMTDEfficacy (Effective Dose)In Vivo TI (MTD/ED)
This compound Data Not Available---
Doxorubicin BALB/c Mice7.5 mg/kg (single dose, i.p.)3 mg/kg/day (in neuroblastoma xenograft)[12]~2.5
4 mg/kg/week for 3 weeks (i.p.)[13]
Epirubicin Swiss Albino Mice8-10 mg/kg (single dose, i.p., considered toxic)[14]10 mg/kg (in hepatocellular carcinoma xenograft)[15]~1
Daunorubicin NSG Mice1-2 mg/kg (i.p., weekly)[1]0.5 mg/kg (in leukemia model)[16]2-4

Note: MTD and effective doses are highly dependent on the mouse strain, tumor model, dosing schedule, and route of administration.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the preclinical therapeutic index.

Experimental Workflow for Therapeutic Index Determination

TI_Workflow cluster_workflow Preclinical Therapeutic Index Workflow InVitro In Vitro Studies IC50 IC50 Determination (MTT Assay) InVitro->IC50 InVivo In Vivo Studies MTD MTD Determination InVivo->MTD Efficacy Efficacy Studies (Xenograft Models) InVivo->Efficacy CancerCells Cancer Cell Lines IC50->CancerCells NormalCells Normal Cell Lines IC50->NormalCells InVitroTI Calculate In Vitro TI CancerCells->InVitroTI NormalCells->InVitroTI InVivoTI Calculate In Vivo TI MTD->InVivoTI Efficacy->InVivoTI

Figure 2: General workflow for preclinical therapeutic index determination.

1. In Vitro Cytotoxicity Assay (MTT Assay for IC50 Determination)

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50%.

  • Methodology:

    • Cell Seeding: Plate cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, doxorubicin) and a vehicle control for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

2. In Vivo Maximum Tolerated Dose (MTD) Determination

  • Objective: To determine the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.

  • Methodology:

    • Animal Model: Use a relevant mouse strain (e.g., BALB/c, C57BL/6).

    • Dose Escalation: Administer escalating doses of the test compound to different groups of mice.

    • Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight loss, changes in behavior, and mortality. A common endpoint is a 15-20% loss of body weight.

    • MTD Definition: The MTD is defined as the highest dose that does not produce dose-limiting toxicity.

3. In Vivo Efficacy Studies (Xenograft Models)

  • Objective: To evaluate the anti-tumor activity of the test compound in a living organism.

  • Methodology:

    • Tumor Implantation: Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

    • Treatment: Once tumors reach a palpable size, treat the mice with the test compound at various doses (typically at and below the MTD) and a vehicle control.

    • Tumor Measurement: Measure tumor volume regularly using calipers.

    • Efficacy Endpoint: The primary endpoint is often tumor growth inhibition. The minimum effective dose (MED) or the dose that causes a certain percentage of tumor regression (ED50) is determined.

Conclusion

While specific preclinical data for this compound is not yet available, this guide provides a framework for its evaluation by comparing the established profiles of doxorubicin, epirubicin, and daunorubicin. The provided protocols and comparative data will be valuable for researchers in designing studies to assess the therapeutic index of novel anthracyclines. The ultimate goal is to identify new agents with an improved therapeutic window, offering enhanced efficacy against cancer cells while minimizing toxicity to healthy tissues. Future studies on this compound should aim to generate comprehensive in vitro and in vivo data, as outlined in this guide, to facilitate a direct and meaningful comparison with existing therapies.

References

Safety Operating Guide

Proper Disposal Procedures for Himalomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Himalomycin A, a potent antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, adhering to best practices in chemical handling and waste management.

Immediate Safety and Hazard Information

This compound is a highly toxic compound with significant acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area.

Summary of Hazard Data

Hazard ClassificationGHS CategoryHazard StatementPrecautionary StatementSource
Acute Toxicity (Oral)Category 2H300: Fatal if swallowed.P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1]
Acute Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.[1]
Chronic Aquatic HazardCategory 1P391: Collect spillage.[1]

Operational Disposal Plan: A Step-by-Step Guide

The primary and mandatory disposal route for this compound and any materials contaminated with it is through an approved and licensed hazardous waste disposal facility.[1][2][3][4] Do not attempt to dispose of this compound via standard laboratory drains or as regular solid waste.

Step 1: Segregation of Waste

  • Solid Waste: All solid materials that have come into contact with this compound, including but not limited to, pipette tips, vials, gloves, bench paper, and contaminated PPE, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Container Management

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms (Skull and Crossbones, Environment).

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to mitigate spills. Store locked up.[1][2][3]

Step 3: Preparing for Disposal

  • Documentation: Maintain a log of the amount of this compound waste generated.

  • Contact EHS: When the waste container is full or ready for pickup, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for collection. Provide them with the necessary documentation.

Step 4: Decontamination of Work Surfaces

  • All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. The appropriate decontamination procedure should be developed in consultation with your institution's safety office, but it typically involves washing with a suitable solvent (e.g., ethanol (B145695) or methanol) followed by a soap and water wash. All materials used for decontamination (e.g., wipes) must also be disposed of as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.

Himalomycin_A_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Handling (in designated area) B Solid Waste (Gloves, Vials, Tips) A->B C Liquid Waste (Solutions) A->C D Collect in Labeled Solid Hazardous Waste Container B->D E Collect in Labeled Liquid Hazardous Waste Container C->E F Store in Secure, Designated Area D->F E->F G Arrange Pickup with Licensed Waste Contractor F->G Contact EHS H Transport to Approved Hazardous Waste Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, prevent the spread of the spill by covering it with an absorbent material.

    • Avoid generating dust from solid spills.[1][2]

    • Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a significant spill without proper training and PPE.

  • Exposure:

    • If Swallowed: Immediately call a poison control center or physician. Rinse mouth.[1][3] Do not induce vomiting.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Move person into fresh air.

Show the Safety Data Sheet (SDS) to the attending medical personnel.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.